NBI-42902
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[(2R)-2-amino-2-phenylethyl]-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O3/c1-16-24(18-10-6-13-23(36-2)25(18)30)26(34)33(15-22(31)17-8-4-3-5-9-17)27(35)32(16)14-19-20(28)11-7-12-21(19)29/h3-13,22H,14-15,31H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWBZDJMYYRDG-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)C[C@@H](C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352290-60-9 | |
| Record name | NBI-42902 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352290609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NBI-42902 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FWQ4MD98O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NBI-42902: A Technical Guide to its Mechanism of Action as a GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-42902 is a potent, orally bioavailable, nonpeptide competitive antagonist of the human gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It exhibits high binding affinity for the GnRH receptor and effectively inhibits downstream signaling pathways, leading to the suppression of gonadotropin release.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling cascades, quantitative pharmacological data, and detailed experimental methodologies for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of GnRH receptor modulators for sex-hormone-dependent diseases such as endometriosis and uterine fibroids.
Introduction
Gonadotropin-releasing hormone (GnRH) plays a pivotal role in regulating the reproductive endocrine system. Its pulsatile release from the hypothalamus stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroidogenesis. Dysregulation of the hypothalamic-pituitary-gonadal (HPG) axis is implicated in the pathophysiology of numerous sex-hormone-dependent conditions, including endometriosis and uterine fibroids.[5]
This compound is a small molecule antagonist of the GnRH receptor, offering a therapeutic strategy to suppress the HPG axis.[1][4] Unlike GnRH agonists which cause an initial surge in gonadotropin release, this compound provides immediate and competitive blockade of the GnRH receptor, leading to a rapid reduction in LH and FSH levels.[6][7]
Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor
This compound functions as a competitive antagonist at the human GnRH receptor.[1][4] This means it binds to the same site as the endogenous ligand, GnRH, but does not activate the receptor. By occupying the binding site, this compound prevents GnRH from initiating the downstream signaling cascade that leads to gonadotropin synthesis and release.
Quantitative Pharmacological Profile
The potency and binding characteristics of this compound have been extensively characterized through in vitro studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for the Human GnRH Receptor
| Parameter | Value | Reference |
| Ki (inhibition constant) | 0.56 nM | [1][2][8] |
| Kd (dissociation constant) | 0.19 nM | [1][4][8] |
Table 2: Functional Antagonist Activity of this compound
| Assay | IC50 (half maximal inhibitory concentration) | Reference |
| Ca2+ Flux Assay | 3.0 nM | [2] |
| ERK1/2 Activation Assay | 5.22 nM |
Impact on Downstream Signaling Pathways
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound effectively blocks these GnRH-stimulated downstream events.
Inhibition of Inositol Phosphate (IP) Accumulation
This compound is a potent inhibitor of GnRH-stimulated inositol phosphate accumulation.[1][4][8] IP3 is a key second messenger that binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. By preventing IP accumulation, this compound abrogates this critical signaling event.
Attenuation of Calcium (Ca2+) Flux
The release of intracellular Ca2+ is a hallmark of GnRH receptor activation. This compound demonstrates potent functional antagonism by inhibiting GnRH-stimulated Ca2+ flux.[1][2][8] This blockade of calcium mobilization is a direct consequence of the inhibition of the PLC-IP3 signaling pathway.
Suppression of ERK1/2 Activation
The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is another downstream target of GnRH receptor signaling. This compound effectively antagonizes GnRH-stimulated activation of ERK1/2.[1][4][8]
Signaling Pathway Diagram
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy: Suppression of Luteinizing Hormone (LH)
The in vitro antagonist activity of this compound translates to in vivo efficacy. In castrated male macaques, oral administration of this compound resulted in a significant and dose-dependent suppression of serum LH levels.[1][2][6] Furthermore, in a Phase I clinical trial involving healthy postmenopausal women, this compound demonstrated a rapid, dose-dependent reduction in serum LH concentrations.[6][7]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the GnRH receptor.
-
Cell Preparation: Membranes from cells stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells) are prepared.
-
Radioligand: A radiolabeled GnRH analog (e.g., [125I]-His5, D-Tyr6-GnRH) is used.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit GnRH-stimulated IP production.
-
Cell Culture: Whole cells expressing the GnRH receptor are cultured in multi-well plates.
-
Labeling: Cells are pre-labeled overnight with [3H]-myo-inositol to incorporate it into cellular phosphoinositides.
-
Assay Buffer: A buffer containing LiCl is used to inhibit inositol monophosphatases, allowing for the accumulation of IPs.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of GnRH.
-
The reaction is terminated, and the cells are lysed.
-
The total [3H]-inositol phosphates are separated from free [3H]-inositol using anion-exchange chromatography.
-
The amount of [3H]-IPs is quantified by scintillation counting.
-
-
Data Analysis: The data are plotted to determine the IC50 of this compound for the inhibition of GnRH-stimulated IP accumulation.
Intracellular Calcium (Ca2+) Flux Assay
This assay measures the inhibition of GnRH-induced increases in intracellular calcium.
-
Cell Preparation: Cells expressing the GnRH receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Instrumentation: A fluorescence plate reader with automated injection capabilities is used.
-
Procedure:
-
Dye-loaded cells are plated in a microplate.
-
Baseline fluorescence is measured.
-
This compound is added to the wells at various concentrations.
-
GnRH is injected into the wells to stimulate the cells.
-
The change in fluorescence intensity, corresponding to the change in intracellular Ca2+ concentration, is monitored over time.
-
-
Data Analysis: The peak fluorescence response is measured, and the IC50 for this compound is calculated.
ERK1/2 Activation Assay
This assay quantifies the inhibition of GnRH-stimulated ERK1/2 phosphorylation.
-
Cell Culture and Treatment: Cells expressing the GnRH receptor are serum-starved and then pre-treated with this compound before stimulation with GnRH.
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: The density of the p-ERK bands is normalized to the total ERK bands, and the IC50 for this compound is determined.
Therapeutic Rationale in Endometriosis and Uterine Fibroids
Endometriosis and uterine fibroids are estrogen-dependent disorders.[5][9] The growth and symptoms associated with these conditions are driven by ovarian estrogen production, which is under the control of the HPG axis. By competitively antagonizing the GnRH receptor, this compound reduces the secretion of LH and FSH, leading to a decrease in ovarian estrogen production. This hypoestrogenic state suppresses the growth of endometrial implants and uterine fibroids, thereby alleviating symptoms such as pelvic pain and heavy menstrual bleeding.
Logical Relationship Diagram
Caption: Therapeutic rationale of this compound in estrogen-dependent diseases.
Conclusion
This compound is a well-characterized, potent, and orally active competitive antagonist of the human GnRH receptor. Its mechanism of action involves the direct blockade of GnRH binding and the subsequent inhibition of downstream signaling pathways, including IP accumulation, Ca2+ flux, and ERK1/2 activation. This leads to effective in vivo suppression of gonadotropin release and a reduction in ovarian estrogen production. The robust pharmacological profile of this compound provides a strong scientific foundation for its development as a therapeutic agent for the management of endometriosis, uterine fibroids, and other sex-hormone-dependent conditions.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Initiation of high dose gonadotrophin-releasing hormone antagonist treatment during the late follicular phase in the macaque abolishes luteal function irrespective of effects upon the luteinizing hormone surge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902) as a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor. Design, synthesis, and in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of serum luteinizing hormone in postmenopausal women by an orally administered nonpeptide antagonist of the gonadotropin-releasing hormone receptor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into NBI-42902: A Potent, Orally Active GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NBI-42902, a potent and orally active nonpeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document delves into its mechanism of action, pharmacological characteristics, and key experimental data, offering valuable insights for professionals in the field of sex-hormone-related disease research and drug development.
Core Mechanism of Action
This compound functions as a competitive antagonist of the GnRH receptor.[1][2][3] The GnRH receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily coupled to Gαq/11 proteins.[1] Upon activation by the endogenous ligand GnRH, the receptor stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), which in turn triggers downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2 phosphorylation.[1][2] This intricate signaling process ultimately governs the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
This compound competitively binds to the GnRH receptor, preventing the binding of GnRH and thereby inhibiting this entire downstream signaling cascade.[1][3] This blockade leads to the suppression of LH and FSH secretion, which forms the basis of its therapeutic potential in sex-hormone-dependent conditions.
Figure 1: GnRH Receptor Signaling and this compound's Mechanism of Action.
Pharmacological Profile: In Vitro Data
This compound demonstrates high-affinity binding to the human GnRH receptor and potent functional antagonism across various in vitro assays.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 0.56 nM | [1][2][4] |
| Binding Affinity (Kd) | Human | 0.19 nM (for [3H]this compound) | [1][3][4] |
| IC50 (Peptide Radioligand Displacement) | Human | 0.79 nM | [1][2] |
| Macaque | 10 nM | [2] | |
| Dog | 400 nM | [2] | |
| Rabbit | 200 nM | [2] | |
| Functional Antagonism (IC50) | |||
| GnRH-stimulated IP Accumulation | Human | Competitive Inhibition | [1] |
| GnRH-stimulated Ca2+ Flux | Human | 3.6 nM | [2] |
| GnRH-stimulated ERK1/2 Phosphorylation | Human | 5.22 nM | [1][2] |
In Vivo Pharmacodynamics and Pharmacokinetics
Studies in castrated male macaques and clinical trials in postmenopausal women have confirmed the in vivo efficacy and oral bioavailability of this compound.
Preclinical In Vivo Data (Castrated Male Macaques)
| Route of Administration | Dose (mg/kg) | Effect on Serum LH | Reference |
| Oral or Intravenous | 10 - 100 | Significant, dose-dependent inhibition. | [1][2] |
| Maximum suppression of 62-68% from baseline achieved at 4-8 hours post-dose. | [2] | ||
| 100 | Suppression remained at 24 hours. | [2] |
Phase I Clinical Trial Data (Healthy Postmenopausal Women)
| Parameter | Value | Reference |
| Dose Range | 5 - 200 mg (single oral dose) | [5] |
| Maximal LH Suppression | -19% (5 mg) to -55% (150 mg) from baseline | [5] |
| FSH Suppression | -15% to -22% from baseline | [5] |
| Terminal Elimination Half-life (t1/2) | 2.7 to 4.8 hours | [5] |
Key Experimental Methodologies
Detailed protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental procedures used to characterize this compound.
Figure 2: General Experimental Workflow for this compound Characterization.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki and Kd) of this compound to the GnRH receptor.
-
Cell Lines: HEK293 or RBL cells stably expressing the human GnRH receptor were commonly used.
-
Protocol Summary:
-
Membrane Preparation: Cells were harvested and homogenized to prepare a membrane fraction containing the GnRH receptors.
-
Competitive Binding (Ki): Membranes were incubated with a constant concentration of a radiolabeled GnRH peptide agonist or antagonist (e.g., [125I-Tyr5,DLeu6,NMeLeu7,Pro9-NEt]GnRH) and varying concentrations of this compound.
-
Saturation Binding (Kd): To determine the affinity of this compound itself, tritiated this compound ([3H]this compound) was used at varying concentrations. Nonspecific binding was determined in the presence of a high concentration of unlabeled this compound.
-
Detection: Bound radioactivity was separated from free radioactivity by filtration and quantified using a scintillation counter.
-
Data Analysis: Ki and Kd values were calculated using nonlinear regression analysis.
-
Inositol Phosphate (IP) Accumulation Assay
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-stimulated IP production.
-
Cell Line: RBL cells stably expressing the human GnRH receptor.
-
Protocol Summary:
-
Cell Labeling: Cells were seeded in 24-well plates and labeled overnight with [myo-3H]inositol.
-
Treatment: Cells were pre-incubated with varying concentrations of this compound for a short period (e.g., 1 minute) before being stimulated with a fixed concentration of GnRH (e.g., 4 nM).
-
IP Extraction: The reaction was stopped, and inositol phosphates were extracted.
-
Quantification: The amount of [3H]inositol phosphates was determined by scintillation counting.
-
Data Analysis: The IC50 value for the inhibition of GnRH-stimulated IP accumulation was calculated.
-
Intracellular Calcium (Ca2+) Flux Assay
-
Objective: To measure the inhibition of GnRH-induced intracellular calcium mobilization by this compound.
-
Cell Line: hGnRHR-RBL cells.
-
Protocol Summary:
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Treatment: Cells were pre-treated with this compound (1 nM - 1 µM) for 1 minute.
-
Stimulation: GnRH (4 nM) was added to stimulate calcium flux.
-
Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, were measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value for the inhibition of the calcium response was determined.
-
ERK1/2 Phosphorylation Assay
-
Objective: To evaluate the effect of this compound on the downstream signaling event of ERK1/2 phosphorylation.
-
Cell Line: CHO-GnRHR cells.
-
Protocol Summary:
-
Serum Starvation: Cells were serum-starved to reduce basal ERK1/2 phosphorylation.
-
Treatment: Cells were incubated with various concentrations of this compound (1 nM - 1 µM) for 5 minutes.
-
Stimulation: Cells were then stimulated with GnRH (e.g., 1 nM or 4 nM) for 5 minutes.
-
Lysis and Western Blotting: Cells were lysed, and proteins were separated by SDS-PAGE. Phosphorylated ERK1/2 and total ERK1/2 were detected by Western blotting using specific antibodies.
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 was quantified, and the IC50 for inhibition was calculated.
-
Conclusion
This compound is a well-characterized, potent, and orally bioavailable nonpeptide GnRH receptor antagonist. Its high binding affinity and effective inhibition of GnRH-stimulated signaling pathways translate to significant in vivo suppression of gonadotropins. The comprehensive pharmacological data and established experimental protocols provide a solid foundation for further research and development of this compound and other molecules in its class for the treatment of sex-hormone-dependent diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Suppression of serum luteinizing hormone in postmenopausal women by an orally administered nonpeptide antagonist of the gonadotropin-releasing hormone receptor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
NBI-42902: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-42902 is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. Its development marked a significant step in the pursuit of non-invasive therapies for sex-hormone-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound, chemically named 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil, is a substituted uracil derivative.
Chemical Structure:
-
Systematic Name: 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil
-
Molecular Formula: C₂₇H₂₄F₃N₃O₃
-
Molecular Weight: 495.49 g/mol
Synthesis of this compound
The synthesis of this compound has been reported by Tucci et al. in the Journal of Medicinal Chemistry. While the full, detailed experimental protocol is best accessed through the original publication, a general synthetic scheme can be outlined. The synthesis involves a multi-step process starting from readily available precursors. A key step in the synthesis is the coupling of a substituted uracil core with a chiral amino alcohol derivative.
A proposed synthetic workflow is as follows:
In Vivo Efficacy of NBI-42902: A Technical Guide
This technical guide provides an in-depth overview of the in vivo efficacy studies of NBI-42902, a novel, orally active, nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.
This compound acts as a competitive antagonist of the GnRH receptor, which is a G protein-coupled receptor. Activation of this receptor by GnRH stimulates the Gαq/11 protein, leading to the activation of phospholipase C and subsequent downstream signaling cascades. By blocking this initial step, this compound effectively suppresses the hypothalamic-pituitary-gonadal axis. This mechanism of action makes it a promising therapeutic agent for sex-hormone-dependent conditions.
Core Signaling Pathway of GnRH Receptor and Inhibition by this compound
The following diagram illustrates the signaling pathway of the GnRH receptor and the point of inhibition by this compound.
In Vivo Efficacy in Non-Human Primates
Studies in castrated male cynomolgus macaques have demonstrated the potent in vivo efficacy of this compound in suppressing luteinizing hormone (LH) levels. Castrated macaques are utilized as a sensitive model due to their elevated gonadotropin secretion in the absence of gonadal steroids.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies in macaques.
| Animal Model | Administration Route | Dose (mg/kg) | Peak Plasma Concentration (Cmax) | Area Under the Curve (AUC) | Maximum LH Suppression | Time to Nadir |
| Castrated Male Cynomolgus Macaques | Oral | 10 | 737 ng/mL | 2392 ng/mL·h | Significant Decrease | 4-8 hours |
| Castrated Male Cynomolgus Macaques | Oral | 40 | - | - | 62-68% | 4-8 hours |
| Castrated Male Cynomolgus Macaques | Oral | 100 | - | - | 62-68% | 4-8 hours |
| Castrated Male Cynomolgus Macaques | Intravenous | 10 | - | - | Similar to 40 mg/kg oral dose | - |
Data compiled from multiple sources.
Experimental Protocol: LH Suppression in Castrated Macaques
The experimental workflow for assessing the in vivo efficacy of this compound in castrated macaques is outlined below.
Methodology:
-
Animal Model: Adult male cynomolgus macaques, surgically castrated to induce elevated and stable baseline LH levels.
-
Acclimatization: Animals are acclimatized to the study conditions.
-
Baseline Sampling: Pre-dose blood samples are collected to establish baseline serum LH concentrations.
-
Drug Administration: this compound is administered either orally (p.o.) via gavage or intravenously (i.v.).
-
Serial Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 1, 2, 4, 8, 24 hours) to determine the time course of plasma this compound concentrations and serum LH levels.
-
Bioanalysis: Plasma concentrations of this compound are measured using a validated analytical method. Serum LH levels are quantified using an appropriate immunoassay.
-
Data Analysis: The percentage change in LH from baseline is calculated for each time point. Pharmacokinetic parameters (Cmax, AUC) and pharmacodynamic parameters (maximum suppression, time to nadir) are determined. A clear relationship between plasma this compound concentrations and LH suppression was observed.
Clinical Efficacy in Humans
The efficacy of this compound has also been evaluated in postmenopausal women, who, similar to castrated macaques, have elevated gonadotropin levels.
Quantitative Data Summary
The following table summarizes the key findings from a clinical study in postmenopausal women.
| Population | Administration Route | Dose (mg) | Maximum LH Suppression (from baseline) | Maximum FSH Suppression (from baseline) | Terminal Elimination Half-life (t1/2) |
| Postmenopausal Women | Oral Solution | 5 | -19 ± 5% | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |
| Postmenopausal Women | Oral Solution | 10 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |
| Postmenopausal Women | Oral Solution | 25 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |
| Postmenopausal Women | Oral Solution | 50 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |
| Postmenopausal Women | Oral Solution | 75 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |
| Postmenopausal Women | Oral Solution | 100 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |
| Postmenopausal Women | Oral Solution | 150 | -55 ± 2% | -15 to -22% | 2.7 ± 0.3 h to 4.8 ± 0.8 h |
| Postmenopausal Women | Oral Solution | 200 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |
Data from a study in postmenopausal women.
Experimental Protocol: LH Suppression in Postmenopausal Women
Methodology:
-
Study Population: Healthy postmenopausal women with elevated follicle-stimulating hormone (FSH) levels (>40 IU/liter).
-
Study Design: A dose-escalation study to evaluate the safety, tolerability, and pharmacodynamics of this compound.
-
Drug Administration: Single oral doses of this compound were administered as a solution.
-
Assessments: Safety and tolerability were monitored throughout the study. Serum concentrations of LH and FSH were measured at various time points.
-
Pharmacokinetics: The absorption of this compound was rapid, with a terminal elimination half-life ranging from 2.7 to 4.8 hours.
The results demonstrated a dose-dependent suppression of LH, with less pronounced effects on FSH. The rapid decline in LH and the clear relationship between plasma concentration and suppression highlight the potential for adjustable gonadotropin suppression with this compound.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NBI-42902, a novel, orally active, nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Developed for the management of sex-steroid-dependent diseases, this compound has demonstrated potent and competitive antagonism of the human GnRH receptor, leading to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This document details the compound's mechanism of action, pharmacological profile, and the experimental protocols utilized in its characterization.
Core Mechanism of Action
This compound functions as a competitive antagonist of the GnRH receptor, which is a key component of the G protein-coupled receptor superfamily.[1][2] In the physiological state, GnRH, a hypothalamic peptide, stimulates the GnRH receptors in the anterior pituitary gland. This activation, mediated by G proteins Gq and G11, triggers a signaling cascade involving phospholipase C and phosphatidylinositol turnover.[2] The downstream effects include the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of sex hormones, such as estrogen and progesterone, by the gonads.
By competitively binding to the GnRH receptor, this compound effectively blocks the action of endogenous GnRH. This inhibition prevents the downstream signaling cascade, leading to a reduction in the secretion of LH and FSH. The subsequent decrease in circulating sex hormones forms the basis of its therapeutic potential in sex-hormone-dependent conditions like endometriosis and uterine fibroids.[1][3][4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
NBI-42902: A Technical Guide to a Nonpeptide GnRH Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties of NBI-42902, a potent, orally active, nonpeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Core Properties and Mechanism of Action
This compound is a small molecule that acts as a competitive antagonist at the human GnRH receptor.[1][2][3] Unlike peptide-based GnRH analogs, its nonpeptide nature confers the significant advantage of oral bioavailability.[2][4][5] this compound effectively inhibits the binding of native GnRH to its receptor on pituitary gonadotrope cells. This blockade prevents the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] Consequently, this compound suppresses the entire hypothalamic-pituitary-gonadal axis, leading to a reduction in sex steroid levels.[1][2]
The GnRH receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1][6] Upon activation by GnRH, it primarily couples to Gαq/11, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling ultimately results in the synthesis and release of LH and FSH. This compound competitively binds to the GnRH receptor, preventing these downstream events.
Below is a diagram illustrating the GnRH receptor signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.
Table 1: In Vitro Binding Affinity of this compound for the Human GnRH Receptor
| Parameter | Value (nM) | Reference |
| Ki (inhibition constant) | 0.56 | [1][2][7] |
| Kd (dissociation constant) | 0.19 | [1][2][7] |
Table 2: In Vitro Functional Antagonist Potency of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| GnRH-stimulated IP Accumulation | RBL cells | IC50 | Not explicitly stated, but potent | [1][2] |
| GnRH-stimulated Ca2+ Flux | RBL cells | IC50 | 3.6 | [3][6] |
| GnRH-stimulated ERK1/2 Phosphorylation | CHO-GnRHR cells | IC50 | 5.22 | [6] |
Table 3: Species Selectivity of this compound
| Species | GnRH Receptor IC50 (nM) | Reference |
| Human | 0.79 | [6] |
| Macaque | 10 | [6] |
| Dog | 400 | [6] |
| Rabbit | 200 | [6] |
| Rat | 3000 | [4] |
Table 4: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound
| Species | Administration | Dose | Effect | Half-life (h) | Reference |
| Postmenopausal Women | Oral | 5-200 mg | Dose-dependent suppression of serum LH | 2.7 - 4.8 | [5] |
| Castrated Male Macaques | Oral or IV | 10-100 mg/kg | Significant inhibition of serum LH | Not specified | [3][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
GnRH Receptor Radioligand Binding Assay
This assay determines the binding affinity of this compound to the GnRH receptor.
Protocol:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a binding buffer with a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-labeled peptide) and a range of concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of this compound. The IC50 value is determined and then converted to a Ki value using the Cheng-Prusoff equation. Saturation binding experiments using tritiated this compound are performed to determine the Kd.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit GnRH-stimulated IP production.
Protocol:
-
Cell Culture and Labeling: Cells expressing the GnRH receptor (e.g., RBL cells) are cultured and labeled overnight with [3H]myo-inositol.
-
Incubation: The cells are pre-incubated with varying concentrations of this compound, followed by stimulation with a fixed concentration of GnRH in the presence of LiCl (to inhibit IP degradation).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The amount of [3H]-labeled inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The concentration-response curves for this compound's inhibition of GnRH-stimulated IP accumulation are plotted to determine the IC50 value.
Intracellular Calcium (Ca2+) Flux Assay
This assay assesses the effect of this compound on GnRH-induced increases in intracellular calcium.
Protocol:
-
Cell Preparation: Cells expressing the GnRH receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Incubation: The cells are pre-incubated with different concentrations of this compound.
-
Stimulation and Measurement: The cells are then stimulated with GnRH, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader.
-
Data Analysis: The inhibitory effect of this compound on the GnRH-induced calcium peak is quantified, and an IC50 value is calculated.
ERK1/2 Phosphorylation Assay
This assay measures the inhibition of GnRH-stimulated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Protocol:
-
Cell Culture and Serum Starvation: GnRH receptor-expressing cells (e.g., CHO-GnRHR) are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.
-
Incubation: The cells are pre-treated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with GnRH for a short period.
-
Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
-
Detection: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are measured using a method such as Western blotting or a specific ELISA kit.
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated. The inhibition by this compound is plotted against its concentration to determine the IC50 value.
In Vivo Luteinizing Hormone (LH) Suppression in Castrated Macaques
This in vivo model is used to assess the efficacy of this compound in suppressing gonadotropin secretion.
Protocol:
-
Animal Model: Surgically castrated male macaques are used. Castration leads to elevated basal LH levels due to the absence of negative feedback from gonadal steroids.
-
Drug Administration: this compound is administered either orally (p.o.) or intravenously (i.v.) at various doses.
-
Blood Sampling: Blood samples are collected at multiple time points before and after drug administration.
-
Hormone Measurement: Serum LH concentrations are measured using a validated immunoassay.
-
Data Analysis: The percentage change in serum LH levels from baseline is calculated for each dose and time point to evaluate the extent and duration of LH suppression.
Conclusion
This compound is a well-characterized, potent, and orally bioavailable nonpeptide GnRH receptor antagonist. Its ability to competitively inhibit the GnRH receptor and consequently suppress the hypothalamic-pituitary-gonadal axis has been demonstrated through a comprehensive suite of in vitro and in vivo studies. The data and protocols presented in this guide provide a robust foundation for further research and development of this and similar compounds for therapeutic applications in sex-hormone-dependent diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. bu.edu [bu.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
In-Depth Technical Guide: NBI-42902 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of NBI-42902, a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. The information presented herein is compiled from publicly available pharmacological studies and is intended to serve as a detailed resource for researchers in the field of endocrinology and drug development.
Core Quantitative Data
The binding characteristics of this compound to the human GnRH receptor have been thoroughly investigated using various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: this compound Binding Affinity Data
| Parameter | Value (nM) | Radioligand | Cell Line | Reference |
| Ki | 0.56 | [125I-Tyr5,DLeu6,NMeLeu7,Pro9-NEt]GnRH | HEK293 | [1] |
| Kd | 0.19 | [3H]this compound | RBL | [1][][3] |
| Kinetically Determined Kd (koff/kon) | 0.029 | [3H]this compound | CHO-K1 | [1] |
Table 2: this compound Functional Antagonism Data
| Assay | IC50 (nM) | Stimulating Ligand | Cell Line | Reference |
| Calcium (Ca2+) Flux | 3.0 | GnRH | Not Specified | [4] |
| Calcium (Ca2+) Flux | 3.6 | GnRH (4 nM) | RBL | [5] |
| Inositol Phosphate (IP) Accumulation | Not explicitly stated, but competitive antagonism demonstrated | GnRH (4 nM) | RBL | |
| ERK1/2 Phosphorylation | 5.22 | GnRH (1 nM) | CHO-GnRHR | [6] |
Binding Kinetics
Detailed kinetic analysis of [3H]this compound binding to the human GnRH receptor has revealed important insights into its mechanism of action. While the specific association (kon) and dissociation (koff) rate constants are not explicitly stated in the primary characterization paper, a kinetically determined dissociation constant (Kd) of 0.029 nM has been reported, calculated from the ratio of koff/kon[1]. This value suggests a higher affinity than that determined by equilibrium saturation binding, indicating that the assay conditions in the latter may not have reached complete equilibrium[1]. The detailed kinetic analysis is presented in a separate publication by Sullivan et al. (2006) in Biochemistry.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the GnRH receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. Upon activation by GnRH, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the activation of downstream effectors, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound competitively blocks the binding of GnRH to its receptor, thereby inhibiting this entire downstream signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from the available literature to provide a comprehensive guide for replication.
Radioligand Competitive Binding Assay
This assay determines the ability of a test compound (this compound) to displace a radiolabeled ligand from the GnRH receptor.
Detailed Protocol:
-
Membrane Preparation:
-
Culture HEK293 or Rat Basophilic Leukemia (RBL) cells stably expressing the human GnRH receptor.
-
Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand ([125I-Tyr5,DLeu6,NMeLeu7,Pro9-NEt]GnRH or [3H]this compound), and a range of concentrations of unlabeled this compound.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled GnRH antagonist.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit GnRH-stimulated increases in intracellular calcium concentration.
Detailed Protocol:
-
Cell Preparation:
-
Seed RBL cells stably expressing the human GnRH receptor into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and pre-incubate for a short period.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of GnRH (e.g., 4 nM) to stimulate the cells.
-
-
Data Acquisition and Analysis:
-
Monitor the change in fluorescence intensity over time.
-
The peak fluorescence response is typically used for analysis.
-
Plot the percentage of inhibition of the GnRH-stimulated response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
ERK1/2 Phosphorylation Assay
This assay assesses the ability of this compound to block GnRH-induced phosphorylation of ERK1/2, a downstream signaling event.
Detailed Protocol:
-
Cell Treatment:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor (CHO-GnRHR) to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with a range of concentrations of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of GnRH (e.g., 1 nM) for a short period (e.g., 5-10 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the percentage of inhibition of GnRH-stimulated ERK1/2 phosphorylation against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
Methodological & Application
Application Notes and Protocols for NBI-42902 in GnRH Receptor Binding Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of NBI-42902, a potent and selective nonpeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, in competitive receptor binding assays.
Introduction
This compound is an orally active, competitive antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] It binds with high affinity to the GnRH receptor, inhibiting the downstream signaling pathways typically initiated by the endogenous ligand, GnRH.[1][3] Understanding the binding characteristics of this compound is crucial for its development and application in therapeutic areas where suppression of the hypothalamic-pituitary-gonadal axis is desired.[1][3] This document outlines the protocols for characterizing the binding of this compound to the GnRH receptor.
The GnRH receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[2] Its activation by GnRH leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C, ultimately leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This compound competitively blocks this cascade by occupying the GnRH binding site on the receptor.[1][2]
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound to the human GnRH receptor has been determined using competitive radioligand binding assays. The key quantitative data are summarized in the table below.
| Parameter | Radioligand | Cell Line | Value (nM) | Reference |
| Ki | [¹²⁵I-Tyr⁵,DLeu⁶,NMeLeu⁷,Pro⁹-NEt]GnRH | HEK293 cells expressing human GnRH receptor | 0.56 | [1] |
| Kd | [³H]this compound | Membranes from RBL cells expressing human GnRH receptor | 0.19 | [1][4][5] |
| IC₅₀ | GnRH | Cells expressing human GnRH receptor | 0.79 | [2] |
| IC₅₀ | GnRH | RBL cells (inhibits Ca²⁺ flux) | 3.6 | [2] |
| IC₅₀ | GnRH | CHO-GnRHR cells (inhibits ERK1/2 phosphorylation) | 5.22 | [2] |
Signaling Pathway
The binding of GnRH to its receptor initiates a signaling cascade that is competitively inhibited by this compound.
Figure 1: GnRH receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay Using [¹²⁵I]-Labeled Peptide Antagonist
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human GnRH receptor using a radiolabeled GnRH peptide antagonist.
Materials and Reagents:
-
Cell Membranes: Membrane preparations from HEK293 cells stably expressing the human GnRH receptor.
-
Radioligand: [¹²⁵I-Tyr⁵,DLeu⁶,NMeLeu⁷,Pro⁹-NEt]GnRH.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GnRH analog (e.g., 1 µM Cetrorelix).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation fluid.
-
Gamma counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Reagent Addition:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 1 µM Cetrorelix).
-
This compound Competition: Add 50 µL of varying concentrations of this compound (e.g., 0.01 nM to 1 µM).
-
-
Radioligand Addition: Add 50 µL of [¹²⁵I-Tyr⁵,DLeu⁶,NMeLeu⁷,Pro⁹-NEt]GnRH (at a final concentration close to its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Saturation Binding Assay Using [³H]this compound
This protocol is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound itself.
Materials and Reagents:
-
Cell Membranes: Membrane preparations from cells stably expressing the human GnRH receptor (e.g., RBL cells).
-
Radioligand: [³H]this compound.
-
Non-specific Binding Control: A high concentration of unlabeled this compound (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for a range of [³H]this compound concentrations.
-
Reagent Addition:
-
Add increasing concentrations of [³H]this compound to the wells (e.g., 0.01 nM to 10 nM).
-
To the non-specific binding wells, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Membrane Addition: Add the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Termination and Washing: Follow steps 6 and 7 from Protocol 1.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each concentration of [³H]this compound by subtracting non-specific binding from total binding.
-
Plot the specific binding against the concentration of [³H]this compound.
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax. A Scatchard plot can also be generated to visualize the binding data.
-
Experimental Workflow
The general workflow for a competitive radioligand binding assay is depicted below.
Figure 2: General experimental workflow for a competitive GnRH receptor binding assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Studying GnRH Signaling Pathways with NBI-42902
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone that regulates the reproductive axis by stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2] The GnRH receptor (GnRHR) is a member of the G-protein coupled receptor (GPCR) superfamily and its activation initiates a cascade of intracellular signaling events crucial for reproductive function.[1][3] Dysregulation of GnRH signaling is implicated in various sex-hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[4][5]
NBI-42902 is a potent, orally active, non-peptide competitive antagonist of the human GnRH receptor.[4][6] Its ability to competitively bind to GnRH receptors in the pituitary gland and block endogenous GnRH signaling makes it a valuable tool for studying the physiological roles of GnRH and for the development of therapeutics for sex-hormone-related disorders.[4][7][8] These application notes provide a comprehensive overview of the use of this compound as a research tool, including its pharmacological properties and detailed protocols for in vitro and in vivo characterization of its effects on GnRH signaling pathways.
Pharmacological Profile of this compound
This compound exhibits high-affinity binding to the human GnRH receptor and acts as a functional antagonist, effectively inhibiting GnRH-stimulated downstream signaling pathways.[4][6]
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Species/Cell Line | Reference |
| Binding Affinity | |||
| Ki (vs. peptide radioligand) | 0.56 nM | Human GnRH Receptor | [4][6] |
| Kd (Tritiated this compound) | 0.19 nM | Human GnRH Receptor | [4][6] |
| Functional Antagonism | |||
| IC50 (vs. GnRH) | 0.79 nM | Human GnRH Receptor | [6][9] |
| IC50 (Ca2+ Flux) | 3.6 nM | RBL cells | [6][9] |
| IC50 (IP Accumulation) | Not explicitly stated, but competitive inhibition demonstrated | RBL cells | [6] |
| IC50 (ERK1/2 Phosphorylation) | 5.22 nM | CHO-GnRHR cells | [6][9] |
| Species Selectivity (IC50) | |||
| Human | 0.79 nM | [6][9] | |
| Macaque | 10 nM | [6] | |
| Dog | 400 nM | [6] | |
| Rabbit | 200 nM | [6] |
GnRH Receptor Signaling Pathways
The GnRH receptor primarily couples to the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC).[3][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3] These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38), which ultimately regulate the transcription of gonadotropin subunit genes and the release of LH and FSH.[1][11][12] There is also evidence for GnRH receptor coupling to Gs and Gi proteins, leading to modulation of cyclic AMP (cAMP) levels.[3][11]
Figure 1: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the antagonistic properties of this compound on GnRH receptor signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the GnRH receptor.
Figure 2: Experimental workflow for the radioligand binding assay.
Materials:
-
Cells expressing the human GnRH receptor (e.g., CHO-K1 cells stably transfected with the human GnRHR).
-
Radiolabeled GnRH agonist (e.g., [3H]-Buserelin or [125I]-Triptorelin).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture CHO-GnRHR cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled GnRH agonist (at a concentration near its Kd), and 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M).
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled GnRH (e.g., 1 µM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate at 4°C for 2-3 hours with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the Gq/PLC pathway.
Materials:
-
Cells expressing the human GnRH receptor (e.g., RBL-2H3 cells).
-
[3H]-myo-inositol.
-
GnRH agonist (e.g., Buserelin).
-
This compound.
-
Inositol-free DMEM.
-
LiCl solution.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
Protocol:
-
Cell Labeling:
-
Plate cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating overnight in inositol-free DMEM containing 1 µCi/mL of [3H]-myo-inositol.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes in a buffer containing 10 mM LiCl.
-
Stimulate the cells with a fixed concentration of GnRH agonist (e.g., 100 nM) for 30-60 minutes at 37°C.
-
-
IP Extraction and Quantification:
-
Terminate the reaction by adding ice-cold 0.5 M perchloric acid.
-
Neutralize the extracts with 0.5 M KOH.
-
Apply the supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Add the eluate to scintillation fluid and quantify the radioactivity.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of GnRH-stimulated IP accumulation.
-
Intracellular Calcium (Ca2+) Flux Assay
This assay measures the ability of this compound to block GnRH-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the human GnRH receptor (e.g., RBL-2H3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
GnRH agonist.
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Loading:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound and incubate for 5-10 minutes.
-
Inject a fixed concentration of GnRH agonist and immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the GnRH-stimulated calcium response against the log concentration of this compound.
-
Determine the IC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit GnRH-induced phosphorylation of ERK1/2, a key downstream MAPK.
Figure 3: Experimental workflow for the ERK1/2 phosphorylation Western blot assay.
Materials:
-
Cells expressing the human GnRH receptor (e.g., CHO-GnRHR cells).
-
GnRH agonist.
-
This compound.
-
Serum-free cell culture medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Protocol:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat with varying concentrations of this compound for 30 minutes.
-
Stimulate with a fixed concentration of GnRH agonist (e.g., 100 nM) for 5-10 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized signal against the log concentration of this compound to determine the IC50 value.
-
In Vivo Efficacy in a Castrated Male Macaque Model
This in vivo model is used to assess the ability of this compound to suppress circulating LH levels.
Model:
-
Adult male cynomolgus or rhesus macaques are surgically castrated to remove the negative feedback of testosterone, leading to elevated LH levels.
Protocol:
-
Animal Acclimation and Baseline:
-
House the animals under standard conditions and acclimate them to handling and blood sampling procedures.
-
Collect baseline blood samples to determine pre-treatment LH levels.
-
-
Drug Administration:
-
Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg).
-
-
Blood Sampling and LH Measurement:
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Separate serum and measure LH concentrations using a validated immunoassay (e.g., ELISA or RIA).
-
-
Data Analysis:
-
Calculate the percentage change in serum LH levels from baseline for each dose and time point.
-
Determine the dose-response relationship for LH suppression.
-
Evaluate the duration of action of this compound.
-
Conclusion
This compound is a highly potent and selective non-peptide antagonist of the human GnRH receptor. Its well-characterized pharmacological profile and oral bioavailability make it an invaluable tool for researchers studying the intricacies of GnRH signaling in both physiological and pathological contexts. The detailed protocols provided herein offer a robust framework for investigating the effects of this compound and other GnRH antagonists, facilitating further advancements in reproductive biology and the development of novel therapeutics for hormone-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NBI42902|cas 352290-60-9|DC Chemicals|Price|Buy [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design of biologically active, conformationally constrained GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | TargetMol [targetmol.com]
Application Note: High-Throughput Screening of GnRH Receptor Antagonists Using a Calcium Flux Assay with NBI-42902
Abstract
This application note provides a detailed protocol for a robust and reproducible no-wash calcium flux assay to screen for antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. The protocol utilizes the well-characterized, potent, and competitive GnRH receptor antagonist, NBI-42902, as a reference compound.[1][2][3][4] This assay is suitable for high-throughput screening (HTS) in drug discovery campaigns targeting sex-hormone-dependent diseases such as endometriosis and prostate cancer. The described methodology is applicable to researchers, scientists, and drug development professionals working on G protein-coupled receptor (GPCR) pharmacology.
Introduction
The GnRH receptor, a member of the GPCR superfamily, plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal axis.[1][4] Upon binding of its native ligand, GnRH, the receptor couples to Gq/11 proteins, activating phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration.[1][4][5][6][7] This calcium flux is a critical second messenger, instigating downstream signaling cascades that culminate in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6][8]
The development of orally available, non-peptide GnRH receptor antagonists is of significant interest for the treatment of various sex-steroid-dependent pathologies. This compound is a potent, orally active, non-peptide competitive antagonist of the human GnRH receptor.[1][2][3][9] It effectively inhibits GnRH-stimulated intracellular signaling pathways, including calcium flux, and has been shown to suppress LH levels in vivo.[1][2][4]
This application note details a fluorescence-based calcium flux assay to quantify the antagonistic potential of test compounds against the GnRH receptor, using this compound as a reference antagonist. The assay is based on the principle that pre-incubation with an antagonist will inhibit the calcium mobilization induced by a subsequent challenge with a GnRH agonist. The change in intracellular calcium is monitored using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
This compound: Pharmacological Profile
This compound is a well-characterized small molecule antagonist of the GnRH receptor. Its pharmacological properties make it an excellent control compound for validating calcium flux assays aimed at identifying novel GnRH antagonists.
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | 0.56 nM | Human | [2][3] |
| Binding Affinity (Kd) | 0.19 nM | Human | [2][3] |
| Functional Antagonism (IC50) - Ca2+ Flux | 3.0 nM | Human | [9] |
| Functional Antagonism (IC50) - IP Accumulation | 3.6 nM | RBL cells | [4] |
| Functional Antagonism (IC50) - ERK1/2 Phosphorylation | 5.22 nM | CHO-GnRHR cells | [4] |
| Mechanism of Action | Competitive Antagonist | - | [1][2] |
GnRH Receptor Signaling Pathway
The binding of GnRH to its receptor initiates a cascade of intracellular events leading to calcium mobilization. Understanding this pathway is crucial for interpreting the results of the calcium flux assay.
Caption: GnRH receptor signaling cascade leading to intracellular calcium release.
Experimental Protocol: Calcium Flux Assay
This protocol is designed for a 96- or 384-well microplate format and is compatible with fluorescence plate readers equipped with automated injectors.
Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing the human GnRH receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM (or similar, e.g., Cal-520®).
-
Probenecid: An anion-transport inhibitor to prevent dye leakage (optional, but recommended).
-
GnRH Agonist: Leuprolide acetate or a stable GnRH analog.
-
Reference Antagonist: this compound.
-
Test Compounds: To be screened for antagonistic activity.
-
Positive Control: Ionomycin.
-
Negative Control: Assay buffer with 0.1% DMSO.
-
Microplates: Black-walled, clear-bottom 96- or 384-well plates.
Instrumentation:
-
Fluorescence microplate reader with kinetic reading capabilities and automated injectors (e.g., FlexStation 3, FLIPR).
-
CO2 incubator for cell culture.
-
Laminar flow hood.
-
Centrifuge.
-
Multichannel pipette.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the GnRH antagonist calcium flux assay.
Procedure:
-
Cell Plating:
-
Harvest GnRH receptor-expressing cells and resuspend in culture medium.
-
Seed cells into black-walled, clear-bottom microplates at an optimized density (e.g., 20,000-40,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting Fluo-4 AM stock (typically 1 mM in DMSO) into Assay Buffer to a final concentration of 2-4 µM.
-
Add an equal volume of 2.5 mM Probenecid in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer. The final DMSO concentration should be kept below 0.1%.
-
After the dye loading incubation, gently wash the cells twice with Assay Buffer (this is a "no-wash" protocol, but a gentle wash can reduce background).
-
Add the diluted compounds to the respective wells. Include wells for "agonist only" (vehicle control) and "no agonist" (negative control).
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm for Fluo-4).
-
Program the instrument to perform a kinetic read:
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Automated injection of the GnRH agonist (at a pre-determined EC80 concentration, e.g., 10 nM Leuprolide).
-
Continue kinetic reading for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Response Calculation: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence intensity for each well.
-
Normalization: Normalize the data as a percentage of the control response (agonist only).
-
% Inhibition = 100 * (1 - (Response_Compound - Response_Negative) / (Response_Agonist - Response_Negative))
-
-
IC50 Determination: Plot the % inhibition against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound and the test compounds.
Expected Results
When GnRH agonist is added to cells pre-incubated with vehicle, a rapid and transient increase in intracellular calcium, and thus fluorescence, is expected. Pre-incubation with increasing concentrations of this compound should result in a dose-dependent inhibition of this calcium signal. The calculated IC50 for this compound should be in the low nanomolar range, consistent with published values.
| Treatment Group | Expected Calcium Flux | Rationale |
| Vehicle + GnRH Agonist | Maximum Signal | Uninhibited GnRH receptor activation. |
| This compound + GnRH Agonist | Dose-dependent Inhibition | Competitive antagonism of the GnRH receptor. |
| Test Compound + GnRH Agonist | Variable Inhibition | To be determined; indicates antagonistic activity. |
| Vehicle Only (No Agonist) | Baseline Signal | No stimulation of the GnRH receptor. |
| Ionomycin | Supra-maximal Signal | Positive control; calcium ionophore. |
Conclusion
The calcium flux assay described herein provides a reliable and high-throughput method for the functional characterization of GnRH receptor antagonists. By using the potent and selective antagonist this compound as a reference compound, this protocol ensures the validity and reproducibility of the screening data. This assay is a valuable tool in the discovery and development of novel therapeutics for hormone-dependent diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. GnRH evokes localized subplasmalemmal calcium signaling in gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902) as a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor. Design, synthesis, and in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ERK1/2 Phosphorylation Assay with NBI-42902
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of NBI-42902 on ERK1/2 phosphorylation. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[1][2][3] The phosphorylation of ERK1 at threonine 202/tyrosine 204 and ERK2 at threonine 185/tyrosine 187 is a critical step in their activation.[1][4]
This compound is a potent, orally active, nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[5][6][7] The GnRH receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq and G11 proteins to stimulate phospholipase C (PLC).[5][8] This leads to the accumulation of inositol phosphates (IP) and an increase in intracellular calcium (Ca2+) flux, ultimately resulting in the activation of the ERK1/2 signaling cascade.[5][6][8] this compound competitively inhibits these GnRH-stimulated events.[5][6][8]
This document outlines the methodology to quantify the inhibitory effect of this compound on GnRH-induced ERK1/2 phosphorylation in a cellular context.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various functional assays.
| Parameter | Cell Line | Agonist | Value | Reference |
| IC50 (ERK1/2 Phosphorylation) | CHO-GnRHR | 4 nM GnRH | 5.22 nM | [5] |
| IC50 (Ca2+ Flux) | RBL | 4 nM GnRH | 3.6 nM | [5] |
| Ki (hGnRH Receptor Binding) | - | - | 0.56 nM | [6][9] |
| Kd (hGnRH Receptor Binding) | - | - | 0.19 nM | [6][9] |
Signaling Pathway
The diagram below illustrates the GnRH receptor signaling pathway and the point of inhibition by this compound.
Caption: GnRH signaling pathway and this compound inhibition.
Experimental Protocols
Two common methods for quantifying ERK1/2 phosphorylation are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Western Blotting for p-ERK1/2 Analysis
This protocol details the steps for a Western blot analysis to measure the levels of phosphorylated ERK1/2 in cell lysates following treatment with GnRH and this compound.[10][11]
Caption: Western Blot experimental workflow.
-
Cell line expressing GnRH receptor (e.g., CHO-GnRHR)[5]
-
Cell culture medium and supplements
-
GnRH peptide
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Primary antibody: anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Stripping buffer
-
Cell Culture and Treatment:
-
Seed CHO-GnRHR cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for at least 1 hour to reduce basal ERK1/2 phosphorylation.[12]
-
Pre-incubate cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 5 minutes.[5]
-
Stimulate the cells with a fixed concentration of GnRH (e.g., 1-4 nM) for 5 minutes.[5][12]
-
-
Lysate Preparation:
-
Protein Quantification and Sample Preparation:
-
Western Blotting:
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.[11]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000-1:2000 dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000-1:10,000 dilution) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.[10]
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[11]
-
-
Stripping and Re-probing:
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-ERK1/2 band to the total ERK1/2 band for each sample.
-
Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine the IC50 value.
-
Protocol 2: ELISA for p-ERK1/2 Analysis
ELISA provides a high-throughput alternative to Western blotting for quantifying ERK1/2 phosphorylation.[1][13]
-
Cell line expressing GnRH receptor (e.g., CHO-GnRHR)
-
96-well cell culture plates (black plates for fluorescent assays)[1]
-
GnRH peptide
-
This compound
-
Phospho-ERK1/2 ELISA kit (e.g., sandwich ELISA format)[2][4][14]
-
Fluorescence or absorbance microplate reader
-
Cell Culture and Treatment:
-
Seed CHO-GnRHR cells in a 96-well plate and grow to desired confluency.
-
Serum starve the cells as described in the Western blot protocol.
-
Pre-treat cells with a serial dilution of this compound.
-
Stimulate cells with GnRH at its EC80 concentration for a predetermined time (e.g., 5-10 minutes).[15]
-
-
Cell Lysis and Assay:
-
Lyse the cells according to the ELISA kit manufacturer's instructions. Some kits allow for whole-cell assays without a separate lysis step.[1]
-
Perform the ELISA following the kit's protocol. This typically involves:
-
Adding cell lysates to wells pre-coated with a capture antibody.
-
Incubating to allow binding of the target protein.
-
Washing the wells.
-
Adding a detection antibody (often conjugated to HRP or a fluorophore).
-
Incubating and washing.
-
Adding a substrate and measuring the signal (absorbance or fluorescence).
-
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Determine the concentration of p-ERK1/2 in each sample.
-
Normalize the p-ERK1/2 signal to total protein content or a total ERK1/2 ELISA if performed in parallel.
-
Plot the percentage of inhibition of the GnRH response against the concentration of this compound to calculate the IC50 value.[15]
-
Conclusion
The provided protocols offer robust methods for investigating the inhibitory effects of this compound on ERK1/2 phosphorylation. The choice between Western blotting and ELISA will depend on the specific experimental needs, with Western blotting providing qualitative and semi-quantitative data, and ELISA offering a more high-throughput quantitative analysis. These assays are essential tools for characterizing the pharmacological profile of GnRH receptor antagonists like this compound in drug discovery and development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. PathScan® Total p44/42 MAPK (Erk1/2) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. Targeting ERK1/2 protein-serine/threonine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of serum luteinizing hormone in postmenopausal women by an orally administered nonpeptide antagonist of the gonadotropin-releasing hormone receptor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ERK1/2 (pT202/Y204) ELISA Kit (ab176640) | Abcam [abcam.com]
- 14. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of NBI-42902 in Prostate Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NBI-42902, a potent, orally available, nonpeptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor, in the context of prostate cancer cell line research. While direct studies of this compound on prostate cancer cell lines are not yet available in published literature, this document outlines the scientific rationale for its use and provides detailed protocols based on established methodologies for other GnRH receptor antagonists.
Introduction to this compound
This compound is a high-affinity, competitive antagonist of the human GnRH receptor.[1][2][3] By blocking the GnRH receptor, this compound effectively suppresses the hypothalamic-pituitary-gonadal axis, leading to a reduction in luteinizing hormone (LH) secretion and subsequently, a decrease in testosterone levels.[1][4] This mechanism of action is the cornerstone of androgen deprivation therapy (ADT), a primary treatment modality for hormone-sensitive prostate cancer.[5] Beyond its systemic hormonal effects, evidence from other GnRH antagonists suggests direct effects on prostate cancer cells, making this compound a compound of significant interest for in vitro studies.
Mechanism of Action
This compound competitively binds to the GnRH receptor on pituitary gonadotrophs, inhibiting the downstream signaling cascade that leads to LH and follicle-stimulating hormone (FSH) release. In prostate cancer cells, which can also express GnRH receptors, the binding of an antagonist like this compound may trigger intracellular signaling pathways that can lead to direct anti-tumor effects, such as inhibition of proliferation and induction of apoptosis.[6] this compound has been shown to be a potent inhibitor of GnRH-stimulated inositol phosphate (IP) accumulation, Ca2+ flux, and ERK1/2 activation in cell-based assays.[1][2][3]
Rationale for Use in Prostate Cancer Cell Line Studies
The investigation of this compound in prostate cancer cell lines is warranted for several reasons:
-
Direct Anti-Tumor Effects: Studies with other GnRH antagonists like degarelix and cetrorelix have demonstrated direct anti-proliferative and pro-apoptotic effects on various prostate cancer cell lines, including LNCaP, PC3, and DU145.[5] It is hypothesized that this compound, as a potent GnRH receptor antagonist, will exhibit similar direct effects.
-
Androgen-Dependent and Independent Models: Evaluating this compound in both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC3, DU145) cell lines can elucidate its potential efficacy in different stages of prostate cancer, including castration-resistant prostate cancer (CRPC).
-
Mechanistic Studies: In vitro models are ideal for dissecting the molecular mechanisms underlying the direct effects of this compound on prostate cancer cells, including its impact on cell cycle regulation, apoptosis pathways, and signal transduction.
Quantitative Data from Analogous GnRH Receptor Antagonists
While specific data for this compound in prostate cancer cell lines is not yet published, the following tables summarize representative data from studies using other GnRH antagonists to provide an expectation of potential outcomes.
Table 1: Effect of GnRH Antagonists on Prostate Cancer Cell Viability
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Degarelix | LNCaP | WST-1 | 10 µM | Significant reduction in cell viability | [5] |
| Degarelix | C4-2B MDVR | WST-1 | 10 µM | Significant reduction in cell viability | [5] |
| Cetrorelix | Primary Human Prostate Carcinoma | MTT | 5-20 ng/mL | Significant reduction in cell growth | [2] |
Table 2: Pro-Apoptotic Effects of GnRH Antagonists in Prostate Cancer Cells
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Cetrorelix | Primary Human Prostate Carcinoma | COMET | 5-20 ng/mL | Significant increase in DNA fragmentation | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in prostate cancer cell lines. These are based on standard methodologies and protocols used for other GnRH antagonists.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Cell Proliferation Assessment using BrdU Incorporation Assay
Objective: To measure the effect of this compound on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
BrdU Cell Proliferation ELISA Kit (e.g., from Roche)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Follow the manufacturer's instructions for the BrdU Cell Proliferation ELISA Kit to fix the cells, add the anti-BrdU-POD antibody, and develop the colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express cell proliferation as a percentage of the vehicle control.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by this compound in prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50 concentration determined from the viability assay) or vehicle control.
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in prostate cancer cell line studies.
Caption: GnRH Receptor Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound Studies.
Caption: Logical Relationship of Expected Outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of NBI-42902 and other Oral GnRH Antagonists in Animal Models of Endometriosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
NBI-42902 is a novel, orally active, nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It was developed for the potential treatment of sex-steroid-dependent conditions such as endometriosis. As a GnRH antagonist, this compound competitively inhibits the GnRH receptor, leading to a dose-dependent suppression of the hypothalamic-pituitary-gonadal (HPG) axis and a reduction in circulating levels of luteinizing hormone (LH) and, consequently, estrogen.[2] While the clinical development of this compound was discontinued, its mechanism of action is representative of a class of oral GnRH antagonists that have been successfully developed for endometriosis, including elagolix and relugolix.[3][4][5][6][7]
These application notes and protocols provide a comprehensive guide for the preclinical evaluation of this compound and other oral GnRH antagonists in animal models of endometriosis. The methodologies described are based on established practices in the field and data from studies on similar compounds.
Mechanism of Action of GnRH Antagonists in Endometriosis
Endometriosis is an estrogen-dependent disease characterized by the growth of endometrial-like tissue outside the uterus. GnRH, a decapeptide produced in the hypothalamus, stimulates the pituitary gland to release LH and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the ovaries to produce estrogen, which promotes the growth of endometriotic lesions.
GnRH antagonists, such as this compound, competitively bind to GnRH receptors in the pituitary gland, preventing the action of endogenous GnRH. This leads to a rapid, dose-dependent decrease in LH and FSH secretion, thereby suppressing ovarian estrogen production and inducing a hypoestrogenic state. The reduction in estrogen levels leads to the atrophy of endometriotic lesions and a reduction in associated pain.[5][7]
Signaling Pathway of GnRH Receptor and its Antagonism
Caption: GnRH receptor signaling pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: Induction of Endometriosis in a Murine Model
This protocol describes a common method for establishing endometriotic lesions in mice, a widely used animal model for this disease.[8][9][10][11][12]
Materials:
-
Donor and recipient female mice (e.g., C57BL/6), 8-10 weeks old
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture materials
-
Phosphate-buffered saline (PBS), sterile
-
Antibiotics (optional)
Procedure:
-
Donor Animal Preparation:
-
Euthanize a donor mouse.
-
Surgically remove the uterine horns and place them in a sterile petri dish containing cold PBS.
-
-
Tissue Preparation:
-
Clean the uterine horns of fat and connective tissue.
-
Open the uterine horns longitudinally and cut them into small fragments (approximately 2-3 mm²).
-
-
Recipient Animal Surgery:
-
Anesthetize the recipient mouse.
-
Make a small midline incision on the ventral abdomen to expose the peritoneal cavity.
-
Suture the uterine fragments to the peritoneal wall or other desired locations.
-
Alternatively, the fragments can be injected as a suspension into the peritoneal cavity.
-
-
Closure and Recovery:
-
Close the abdominal wall and skin with sutures.
-
Administer analgesics and monitor the animal for post-operative recovery.
-
-
Lesion Establishment:
-
Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment.
-
Protocol 2: Oral Administration of a GnRH Antagonist and Efficacy Evaluation
This protocol outlines the procedure for administering an oral GnRH antagonist to a murine model of endometriosis and assessing its efficacy.
Materials:
-
Mice with established endometriotic lesions
-
Oral GnRH antagonist (e.g., this compound or a similar compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Calipers
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA kits for LH and estrogen
Procedure:
-
Animal Grouping and Baseline Measurement:
-
Randomly assign animals to treatment groups (e.g., vehicle control, low-dose, high-dose).
-
Measure the initial size of the endometriotic lesions using a non-invasive imaging technique or by laparotomy.
-
Collect a baseline blood sample for hormone analysis.
-
-
Drug Formulation and Administration:
-
Prepare a suspension of the GnRH antagonist in the chosen vehicle.
-
Administer the compound or vehicle to the respective groups via oral gavage once or twice daily for a predetermined period (e.g., 4-8 weeks).
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity or adverse effects.
-
Measure body weight regularly.
-
-
Efficacy Assessment (at the end of the treatment period):
-
Measure the final size of the endometriotic lesions.
-
Collect a terminal blood sample for LH and estrogen level analysis.
-
Euthanize the animals and excise the lesions for histological analysis.
-
-
Data Analysis:
-
Calculate the change in lesion size for each group.
-
Compare the hormone levels between the treatment and control groups.
-
Statistically analyze the data to determine the efficacy of the treatment.
-
Experimental Workflow
Caption: General workflow for evaluating an oral GnRH antagonist.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 0.56 nM | [1] |
| Binding Affinity (Kd) | Human | 0.19 nM | [1] |
| Functional Antagonism (IC50) | Human | 0.79 nM | [1] |
| Ca2+ Flux Inhibition (IC50) | Human | 3.6 nM | [1][2] |
| ERK1/2 Phosphorylation Inhibition (IC50) | Human | 5.22 nM | [1] |
Table 2: Representative In Vivo Efficacy of Oral GnRH Antagonists in Animal Models
Data for this compound in rodent models of endometriosis is not publicly available. The following data for other GnRH antagonists is provided as a representative example.
| Compound | Animal Model | Dose | Effect on Lesion Size | Effect on Hormone Levels | Reference |
| Relugolix | Rat | 10 mg/kg/day | Significant reduction | Suppressed estrogen | [3] |
| Elagolix | Rat | 30 mg/kg/day | Significant reduction | Suppressed estrogen | [5][7] |
| Leuprolide (GnRH Agonist) | Mouse | 20 µ g/day | Significant reduction | Suppressed estrogen (after initial flare) | [13] |
| This compound | Castrated Macaque | 10-100 mg/kg | Not Applicable | Dose-dependent suppression of LH | [14][1][2] |
Table 3: Clinical Efficacy of Oral GnRH Antagonists in Endometriosis Patients (for Context)
| Compound | Dose | Reduction in Dysmenorrhea (Pain Score) | Reduction in Non-Menstrual Pelvic Pain | Reference |
| Elagolix | 150 mg once daily | 43-46% | 50% | [4][7] |
| Elagolix | 200 mg twice daily | 72-76% | 55-58% | [4][7] |
| Relugolix | 40 mg once daily | Significant reduction vs. placebo | Significant reduction vs. placebo | [3][6][15][16] |
Conclusion
The preclinical evaluation of oral GnRH antagonists like this compound in animal models of endometriosis is a critical step in the drug development process. The protocols and data presented here provide a framework for conducting such studies. Key considerations include the choice of an appropriate animal model, the formulation and route of administration of the test compound, and the selection of relevant endpoints for efficacy assessment. While specific data for this compound in endometriosis models is limited, the information available for other drugs in this class can guide the design and interpretation of future experiments.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist [escholarship.org]
- 5. Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist elagolix for the management of endometriosis-associated pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models for research on endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 10. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Behavioral and neurobiological effects of GnRH agonist treatment in mice-potential implications for puberty suppression in transgender individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. obgproject.com [obgproject.com]
- 16. Non-inferiority study to compare the efficacy of relugolix with dienogest for endometriosis-associated pain and usefulness of administering relugolix prior to dienogest (READY study): study protocol for a multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NBI-42902 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NBI-42902. It includes detailed information on solubility in various solvents, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Its primary mechanism of action is to block the binding of GnRH to its receptor, thereby inhibiting downstream signaling pathways. This inhibition prevents GnRH-stimulated inositol phosphate (IP) accumulation, calcium (Ca2+) flux, and ERK1/2 activation.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For other solvents, its solubility is limited, particularly in aqueous solutions. Detailed solubility data is provided in the tables below.
Solubility Data
In Vitro Solubility
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 201.82 mM | May require ultrasonication for complete dissolution.[1] |
In Vivo Formulations
For in vivo experiments, this compound typically requires a co-solvent system for solubilization.
| Solvent System | Concentration | Molarity | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | ≥ 5.05 mM | Requires ultrasonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 5.05 mM | Requires ultrasonication.[1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | ≥ 5.05 mM | Requires ultrasonication.[1] |
Note: The solubility in aqueous buffers like PBS is not explicitly quantified in available literature, but the compound is expected to have low aqueous solubility.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound in DMSO.
-
Problem: The compound is not fully dissolving in DMSO at the desired concentration.
-
Solution:
-
Increase Sonication Time: this compound may require extended ultrasonication to fully dissolve in DMSO.[1] Ensure the vial is securely placed in an ultrasonic bath and sonicate for 10-15 minute intervals, checking for dissolution after each interval.
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat as it may degrade the compound.
-
Prepare a More Dilute Stock: If the desired concentration is at the upper limit of solubility, consider preparing a slightly more dilute stock solution and adjusting the volume added to your experimental system accordingly.
-
Issue 2: Precipitation of this compound upon dilution in aqueous media.
-
Problem: The compound precipitates out of solution when the DMSO stock is diluted into aqueous buffers or cell culture media.
-
Solution:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to maintain compound solubility and minimize solvent effects on cells.
-
Use a Surfactant: For in vitro assays, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80 (at a final concentration of 0.01-0.1%), in the final aqueous solution can help to maintain solubility.
-
Prepare Fresh Dilutions: Prepare working dilutions of this compound immediately before use. Do not store dilute aqueous solutions for extended periods.
-
Vortex During Dilution: When diluting the DMSO stock, add it to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that are prone to precipitation.
-
Issue 3: Inconsistent results in cell-based assays.
-
Problem: High variability is observed between replicate wells or experiments.
-
Solution:
-
Ensure Complete Dissolution: Confirm that the this compound stock solution is completely dissolved and free of any visible particulates before preparing working dilutions.
-
Optimize Cell Seeding Density: Ensure that cells are seeded at a consistent and optimal density for the specific assay being performed. Overly confluent or sparse cell monolayers can lead to variable responses.
-
Serum Considerations: Components in serum can sometimes interfere with compound activity. Consider reducing the serum concentration or using serum-free media during the compound incubation period, if compatible with your cell line.
-
Consistent Incubation Times: Adhere to a strict and consistent incubation time with this compound across all experiments to minimize variability.
-
Experimental Protocols & Methodologies
GnRH Receptor Signaling Pathway Inhibition
This compound acts as a competitive antagonist at the GnRH receptor, which is a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, GnRH, the receptor primarily couples to Gαq/11, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This compound blocks these downstream effects by preventing the initial binding of GnRH.
Caption: GnRH Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a general workflow for an in vitro cell-based assay to assess the antagonistic activity of this compound.
Caption: General workflow for an in vitro this compound antagonism assay.
Key Experimental Methodologies
1. Calcium Flux Assay
This assay measures changes in intracellular calcium concentration following GnRH receptor stimulation and its inhibition by this compound.
-
Cell Line: A cell line stably expressing the human GnRH receptor is recommended (e.g., CHO-K1 or HEK293 cells).
-
Protocol:
-
Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Initiate the reading and, after establishing a baseline, inject a solution of GnRH agonist (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Continue to monitor the fluorescence signal for several minutes to capture the peak calcium response.
-
The inhibitory effect of this compound is determined by the reduction in the GnRH-stimulated calcium peak.
-
2. Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a direct downstream product of Gαq/11 signaling.
-
Protocol:
-
Seed cells in a suitable plate format (e.g., 24-well plates) and culture until they reach near confluency.
-
Label the cells with [³H]-myo-inositol overnight in inositol-free medium.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add various concentrations of this compound and incubate for the desired time.
-
Stimulate the cells with a GnRH agonist for 30-60 minutes.
-
Terminate the reaction by adding a cold lysis buffer (e.g., 0.5 M perchloric acid).
-
Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantify the amount of radiolabeled IPs using a scintillation counter.
-
3. ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream kinase in the GnRH signaling pathway.
-
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to overnight to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a GnRH agonist for a short period (typically 5-15 minutes).
-
Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 by Western blotting using specific antibodies.
-
Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
References
NBI-42902 stock solution preparation and storage
Technical Support Center: NBI-42902
This technical support guide provides detailed information on the preparation and storage of this compound stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A1: The recommended solvent for in vitro use is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mg/mL (201.82 mM).[1] Ultrasonic assistance may be required to fully dissolve the compound.[1]
Q2: How should I prepare this compound for in vivo experiments?
A2: For in vivo applications, a multi-solvent system is typically required. Here are a few reported solvent systems, all of which may require ultrasonication for complete dissolution[1]:
-
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. The solubility in this system is ≥ 2.5 mg/mL (5.05 mM).[1]
-
10% DMSO >> 90% (20% SBE-β-CD in saline). The solubility in this system is ≥ 2.5 mg/mL (5.05 mM).[1]
-
10% DMSO >> 90% corn oil. The solubility in this system is ≥ 2.5 mg/mL (5.05 mM).[1]
It is recommended to prepare these solutions fresh for each experiment.[2]
Q3: What are the recommended storage conditions for this compound?
A3: The storage conditions for this compound depend on whether it is in powdered form or in a solvent.
-
Powder:
-
In Solvent (DMSO):
Data Presentation
Table 1: Solubility of this compound
| Solvent/System | Maximum Concentration | Molarity | Notes |
| DMSO (in vitro) | 100 mg/mL[1] | 201.82 mM[1] | Ultrasonic assistance may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline (in vivo) | ≥ 2.5 mg/mL[1] | ≥ 5.05 mM[1] | Prepare fresh. Ultrasonic assistance may be needed.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) (in vivo) | ≥ 2.5 mg/mL[1] | ≥ 5.05 mM[1] | Prepare fresh. Ultrasonic assistance may be needed.[1][2] |
| 10% DMSO, 90% corn oil (in vivo) | ≥ 2.5 mg/mL[1] | ≥ 5.05 mM[1] | Prepare fresh. Ultrasonic assistance may be needed.[1][2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1][3] |
| 4°C | 2 years[1] | |
| In DMSO | -80°C | 6 months - 1 year[1][3][4] |
| -20°C | 1 month[1][2] | |
| 4°C | 2 weeks[4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use (100 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, use 49.55 mg of this compound (Molecular Weight: 495.49 g/mol ).
-
Dissolution: Vortex the solution to mix. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1] Gentle warming to 45°C can also be applied.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Troubleshooting Guide
Q: I am having trouble dissolving this compound in DMSO, even at lower concentrations. What should I do?
A: If you are experiencing difficulty dissolving this compound, you can try the following:
-
Ultrasonication: Place the vial in an ultrasonic bath for short intervals.[1]
-
Gentle Heating: Warm the solution to 45°C to aid dissolution.[3]
-
Fresh DMSO: Ensure you are using anhydrous, high-quality DMSO, as absorbed moisture can affect solubility.[3]
Q: My this compound solution appears to have precipitated after storage. Can I still use it?
A: Precipitation can occur, especially after freeze-thaw cycles. It is recommended to warm the solution to 37°C and vortex to redissolve the precipitate before use. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q: The vial of this compound powder appears empty. What should I do?
A: Due to the small quantities and electrostatic properties of the powder, it may adhere to the walls or cap of the vial. It is recommended to centrifuge the vial briefly to collect all the powder at the bottom before adding the solvent.[3]
Visualizations
Caption: Workflow for .
Caption: Decision tree for troubleshooting this compound solution issues.
References
Technical Support Center: Troubleshooting NBI-42902 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with NBI-42902 in their experimental media. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent, orally active, nonpeptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor.[][2] It is used in research to study the GnRH signaling pathway and its role in various physiological processes and sex-hormone-related diseases.[3] this compound works by competitively blocking GnRH-stimulated activities such as inositol phosphate (IP) accumulation, calcium (Ca2+) flux, and ERK1/2 activation.[2][3][4]
Q2: I'm observing precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of this compound in aqueous media is a common challenge that can stem from several factors:
-
Low Aqueous Solubility: Like many small molecule inhibitors, this compound is likely hydrophobic and has limited solubility in aqueous solutions such as cell culture media.
-
High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the specific medium being used.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous media can cause the compound to "crash out" of solution.[5]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can affect the solubility of the compound.[6][7]
-
pH and Temperature: The pH of the media and temperature fluctuations (e.g., moving from room temperature to a 37°C incubator) can alter the compound's solubility.[6][8]
Q3: What are the consequences of this compound precipitation in my experiments?
The precipitation of this compound can significantly impact your experimental outcomes:
-
Inaccurate Dosing: The actual concentration of soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The solid precipitate particles can be cytotoxic to cells, independent of the pharmacological effects of this compound.
-
Assay Interference: Precipitates can interfere with imaging-based assays and other sensitive measurements.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound to Media
This is often due to the compound's concentration exceeding its immediate solubility in the aqueous environment.
Recommended Solutions:
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, use a serial dilution approach. First, create an intermediate dilution in a smaller volume of serum-free media, mix gently, and then add this to the final volume of complete media.
-
Decrease Final Concentration: The most straightforward solution may be to lower the final concentration of this compound in your experiment.
-
Pre-warm the Media: Pre-warming the cell culture media to 37°C before adding the compound can help improve solubility.[6]
-
Increase Solvent Concentration: While keeping it non-toxic to your cells (typically ≤0.5%), a slightly higher final DMSO concentration might be necessary to maintain solubility.
Issue: Precipitate Forms Over Time in the Incubator
This may be due to temperature shifts, changes in media pH, or interactions with media components over time.
Recommended Solutions:
-
pH Stability: Ensure your media is properly buffered for the CO2 concentration in your incubator to maintain a stable pH.
-
Media Stability Test: Test the solubility of this compound in your specific cell culture medium over the intended duration of your experiment.
-
Consider Serum Content: Proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced.[5]
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C27H24F3N3O3[][9] |
| Molecular Weight | 495.50 g/mol [][9] |
| Appearance | Solid[] |
Table 2: this compound Solubility Data
| Solvent/Vehicle | Solubility |
| DMSO | 100 mg/mL (201.82 mM)[3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (5.05 mM)[3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.05 mM)[3] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.05 mM)[3] |
| Water | The hydrochloride salt is readily soluble (>10 mg/mL).[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 495.50 g/mol ).
-
Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.[3]
-
Inspection: Visually inspect the solution to ensure no undissolved particles remain.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[11]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture media to 37°C.
-
Intermediate Dilution: In a sterile tube, add the required volume of your 10 mM this compound stock solution to a small volume of the pre-warmed media (e.g., 1 mL). Mix gently by pipetting or brief vortexing.
-
Final Dilution: Add the remaining volume of your complete media to the tube containing the intermediate dilution.
-
Final Mix: Invert the tube several times to ensure the solution is homogeneous.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound antagonizes the GnRH receptor signaling pathway.
References
- 2. academic.oup.com [academic.oup.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NBI42902 Datasheet DC Chemicals [dcchemicals.com]
NBI-42902 (Crinecerfont) Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals working with NBI-42902, also known as crinecerfont. The information provided is intended to aid in the proper handling, storage, and use of this compound in experimental settings and to offer troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, now more commonly known as crinecerfont, is a potent and selective oral corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3][4] In conditions like congenital adrenal hyperplasia (CAH), it works by blocking CRF1 receptors in the pituitary gland.[5] This action inhibits the secretion of adrenocorticotropic hormone (ACTH), which in turn reduces the production of adrenal androgens.[5][6] The therapeutic goal is to control excess androgen levels while allowing for a reduction in the required glucocorticoid replacement doses.[2][3][7]
Q2: What are the general recommendations for storing this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. Based on supplier recommendations, the following storage conditions are advised:
-
Solid (Powder) Form: Store at -20°C for long-term stability (up to 3 years).[8][9]
-
Stock Solutions (in DMSO): Store at -80°C for long-term stability (up to 1 year).[8] For short-term storage, 4°C is acceptable for over a week.[8] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[8]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is reported to be soluble in DMSO, with a solubility of at least 10 mM.[9] For in vitro experiments, it is common practice to prepare a high-concentration stock solution in a non-aqueous solvent like DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium.
Q4: Is there any information on the degradation pathways of this compound in solution?
A4: Currently, there is no publicly available, specific information detailing the degradation pathways of this compound in various solution conditions. However, a study on a different corticotropin-releasing factor inhibitor with a 1,3,5-triazine structure indicated that hydrolysis can be a degradation pathway in acidic solutions and that degradation can be enhanced by high humidity in the solid state.[10] While this compound has a different chemical structure (a uracil derivative), researchers should be mindful of potential hydrolysis, especially when working with acidic or basic aqueous solutions over extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous solution. | The solubility of this compound may be low in aqueous buffers, especially at higher concentrations. The final concentration of the organic solvent (e.g., DMSO) from the stock solution may be too low to maintain solubility. | - Ensure the final concentration of the organic co-solvent is sufficient to keep the compound in solution, but low enough to not affect the experimental system (typically <0.5% DMSO for cell-based assays). - Prepare fresh dilutions from the stock solution immediately before use. - Consider using a sonicator to aid in dissolution, as recommended for some small molecules.[8] - If possible, perform a solubility test in your specific aqueous buffer before conducting the main experiment. |
| Inconsistent or unexpected experimental results. | The compound may have degraded due to improper storage or handling. This could be caused by repeated freeze-thaw cycles of the stock solution, prolonged exposure to light, or storage at an inappropriate temperature. The compound may have degraded in the experimental medium over the course of a long incubation period. | - Always use freshly prepared dilutions from a properly stored and aliquoted stock solution. - Minimize the exposure of the compound, both in solid form and in solution, to light and elevated temperatures. - For long-duration experiments, consider the stability of the compound in your specific experimental medium. It may be necessary to replenish the compound at certain time points. - Verify the identity and purity of your compound stock if degradation is suspected. |
| Difficulty achieving the desired biological effect. | The compound may not be reaching its target due to poor solubility or binding to components in the experimental medium (e.g., proteins in serum). The concentration used may be insufficient. | - Review the literature for effective concentrations in similar experimental systems. This compound has been shown to be a potent antagonist with sub-nanomolar to low nanomolar activity in various in vitro assays.[8][11][12][13] - If using serum-containing media, consider that high protein binding (crinecerfont is ≥99.9% protein-bound in plasma) may reduce the free concentration of the compound available to interact with its target.[5][6] You may need to adjust the concentration accordingly or use serum-free media if the experimental design allows. |
Data Summary
While specific quantitative stability data is not publicly available, the following table summarizes the key binding and potency values for this compound from published research.
| Parameter | Value | Assay/System | Reference |
| Ki (Binding Affinity) | 0.56 nM | Human GnRH Receptor | [8][11][12][13] |
| Kd (Binding Affinity) | 0.19 nM | Tritiated this compound to human GnRH receptor | [8][11][12] |
| IC50 (Functional Potency) | 0.79 nM | GnRH Receptor Antagonism | [9] |
| IC50 (Functional Potency) | 3.0 nM | Ca2+ Flux Assay | [13] |
| IC50 (Functional Potency) | 5.22 ± 0.53 nM | GnRH-stimulated ERK1/2 activation | [11] |
Experimental Protocols & Visualizations
General Protocol for Assessing Compound Stability in Solution (Illustrative)
This is a generalized protocol for assessing the stability of a compound like this compound in a specific solution. The exact conditions (e.g., temperature, time points) should be adapted to the intended experimental use.
-
Prepare a Stock Solution: Accurately weigh the this compound powder and dissolve it in an appropriate solvent (e.g., DMSO) to a known concentration.
-
Prepare Test Solutions: Dilute the stock solution into the aqueous buffer or medium of interest to the final desired concentration.
-
Incubate under Test Conditions: Aliquot the test solution into several vials and incubate them under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if photosensitivity is a concern.
-
Collect Samples at Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Analyze Compound Concentration: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculate Degradation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of the compound remaining and calculate the degradation rate.
Caption: General workflow for assessing compound stability in solution.
Signaling Pathway of this compound (Crinecerfont)
The diagram below illustrates the mechanism of action of this compound as a CRF1 receptor antagonist in the context of the hypothalamic-pituitary-adrenal (HPA) axis.
Caption: this compound blocks the CRF1 receptor, inhibiting ACTH release.
References
- 1. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]
- 2. pedsendo.org [pedsendo.org]
- 3. Neurocrine Biosciences Presents Data on Improvements in Physiologic Glucocorticoid Dosing and Select Reproductive Hormones in Patients with Classic Congenital Adrenal Hyperplasia Taking CRENESSITY™ (crinecerfont) [prnewswire.com]
- 4. Crinecerfont Shows Promise in Pediatric Congenital Adrenal Hyperplasia Across All Patient Subgroups [trial.medpath.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. hcplive.com [hcplive.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902) as a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor. Design, synthesis, and in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of NBI-42902 in research
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of NBI-42902, an orally active, nonpeptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. Given that specific public data on off-target effects for this compound is limited, this guide also incorporates information from other well-characterized GnRH antagonists such as elagolix, relugolix, and linzagolix to inform on potential class-wide effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist of the GnRH receptor. It binds to the GnRH receptors in the pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins results in a dose-dependent decrease in the production of sex hormones, such as testosterone and estradiol.
Q2: Are there any known off-target effects of this compound?
Publicly available research on this compound does not detail specific off-target interactions. However, preclinical studies of other GnRH antagonists provide insights into potential off-target considerations for this class of compounds. For instance, elagolix was tested against a panel of 100 off-target receptors, ion channels, enzymes, and transporters at a concentration of 10 µM and showed no significant activity (inhibition <50%). Similarly, in vitro studies with relugolix in a series of 134 enzyme and radio-ligand binding assays suggested a low risk for off-target pharmacological effects.
Q3: What are the expected on-target side effects of this compound due to its mechanism of action?
The primary effects of this compound are related to the suppression of sex hormones. Common side effects associated with GnRH antagonists include symptoms of hypogonadism such as hot flashes, decreased libido, and changes in bone mineral density with long-term use. Mood changes and headaches have also been reported with other drugs in this class.
Q4: My experimental results are inconsistent when using this compound. What could be the cause?
Inconsistent results could be due to several factors. This compound has shown species-specific differences in potency, with reported IC50 values of 0.79 nM for the human GnRH receptor, 10 nM for macaque, 400 nM for dog, and 200 nM for rabbit. Ensure that the concentration used is appropriate for the species or cell line in your experiment. Additionally, consider the experimental conditions, such as cell passage number, reagent quality, and assay timing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected efficacy in non-human cell lines or animal models. | Species-specific differences in GnRH receptor binding affinity. | Verify the reported potency of this compound for the specific species being studied. It may be necessary to adjust the concentration accordingly. |
| Unexpected cellular effects unrelated to GnRH signaling. | Potential off-target activity. | Although the risk is considered low for this class of drugs, consider performing a broad-spectrum off-target screening assay, such as a receptor binding panel, to identify any unintended molecular interactions. |
| Variability in LH/FSH suppression in vivo. | Pharmacokinetic variability. | This compound has a reported terminal elimination half-life of 2.7 to 4.8 hours in humans. Ensure that the dosing regimen is appropriate to maintain effective plasma concentrations throughout the experiment. |
| Observed changes in liver enzyme levels in animal studies. | Potential for hepatic effects, as seen with other GnRH antagonists. | Monitor liver function markers (e.g., ALT, AST) in long-term in vivo studies. This is a known class effect for some oral GnRH antagonists. |
Quantitative Data on GnRH Antagonist Selectivity
| Compound | Primary Target (Human) | Binding Affinity (Ki) | Off-Target Screening Panel | Key Findings |
| This compound | GnRH Receptor | 0.56 nM | Data not publicly available | Potent and selective for the human GnRH receptor. |
| Elagolix | GnRH Receptor | 0.9 nM | Panel of 100 receptors, ion channels, enzymes, and transporters. | No significant activity at 10 µM (inhibition <50%). |
| Relugolix | GnRH Receptor | Not specified | Panel of 134 enzyme and radio-ligand binding assays. | Low risk for off-target pharmacological effects. |
| Linzagolix | GnRH Receptor | Not specified | Not specified | Described as a selective GnRH receptor antagonist. |
Experimental Protocols
Protocol: Off-Target Liability Assessment via Radioligand Binding Assay Panel
This protocol outlines a general procedure for assessing the off-target binding profile of a compound like this compound.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to achieve the desired final concentrations for the assay (e.g., 10 µM for initial screening).
-
-
Assay Panel Selection:
-
Select a commercially available off-target screening panel (e.g., from Eurofins, CEREP). These panels typically include a wide range of receptors, ion channels, transporters, and enzymes.
-
-
Binding Assay Procedure (General):
-
For each target, a specific cell membrane preparation or purified protein is used.
-
A specific radioligand for the target is incubated with the membrane/protein preparation in the presence and absence of the test compound (this compound).
-
A known reference compound for the target is used as a positive control.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition of radioligand binding by this compound is calculated for each target.
-
A significant interaction is typically defined as >50% inhibition at a screening concentration of 10 µM.
-
For any significant "hits," follow-up concentration-response curves are generated to determine the IC50 or Ki value.
-
Visualizations
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: Workflow for off-target binding assessment.
Technical Support Center: Overcoming Poor NBI-42902 Efficacy in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor NBI-42902 efficacy in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, nonpeptide, and competitive antagonist of the human gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its mechanism of action involves binding to the GnRH receptor and inhibiting the downstream signaling cascade initiated by the natural ligand, GnRH. Specifically, this compound blocks GnRH-stimulated inositol phosphate (IP) accumulation, intracellular calcium (Ca2+) flux, and the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3]
Q2: What are the expected in vitro potency values for this compound?
The reported in vitro potency of this compound for the human GnRH receptor is in the sub-nanomolar to low nanomolar range. Key values include:
-
IC50 (half maximal inhibitory concentration) in a Ca2+ flux assay: 3.0 nM[4]
-
IC50 in an ERK1/2 phosphorylation assay: 5.22 nM[5]
It is important to note that these values can vary depending on the specific cell line, assay conditions, and experimental setup.
Q3: In which cell lines can I test this compound efficacy?
This compound efficacy has been demonstrated in various cell lines stably or transiently expressing the human GnRH receptor. Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO-K1) cells
-
Human Embryonic Kidney (HEK293) cells
-
Rat Basophilic Leukemia (RBL) cells
The choice of cell line can influence the assay performance and should be selected based on the specific experimental goals and the signaling pathway being investigated.
Q4: Is this compound known to have off-target effects?
While this compound is characterized as a potent GnRH receptor antagonist, like any small molecule, the potential for off-target effects exists, particularly at higher concentrations. However, studies have shown that it does not stimulate histamine release from rat peritoneal mast cells, suggesting a degree of specificity.[1][2][3] If off-target effects are suspected, it is advisable to perform counter-screens or use structurally unrelated GnRH antagonists to confirm that the observed phenotype is due to on-target activity.
Troubleshooting Guides
Poor efficacy of this compound in cell-based assays can arise from a variety of factors, ranging from suboptimal experimental conditions to issues with the compound itself. The following tables provide a structured approach to troubleshooting common problems.
Issue 1: Higher than Expected IC50 Value
| Potential Cause | Recommended Solution & Rationale |
| Suboptimal Agonist Concentration | Perform a full dose-response curve for the GnRH agonist (e.g., Leuprolide acetate) in your specific assay to determine the EC80-EC90 concentration. Using a submaximal agonist concentration can lead to an underestimation of the antagonist's potency. |
| Inappropriate Cell Density | Optimize cell seeding density. Overly confluent or sparse cell cultures can lead to variability in receptor expression and signaling capacity. Test a range of cell densities to find the optimal number that provides a robust and reproducible signal window.[6] |
| Serum Interference | Components in serum may interfere with the assay. It is recommended to perform the assay in serum-free media or to use dialyzed fetal bovine serum (FBS) to minimize interference from endogenous factors. |
| Compound Solubility Issues | This compound is soluble in DMSO.[3] Ensure that the final DMSO concentration in the assay is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%). If precipitation is observed, prepare fresh stock solutions and consider using a brief sonication to aid dissolution. |
| Receptor Desensitization/Internalization | Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the number of available receptors for the antagonist to act upon.[7][8][9][10][11] Optimize the agonist stimulation time to be long enough to elicit a robust signal but short enough to minimize desensitization. |
Issue 2: Low Signal-to-Background Ratio
| Potential Cause | Recommended Solution & Rationale |
| Low GnRH Receptor Expression | If using a transient transfection system, optimize the transfection conditions (e.g., DNA concentration, transfection reagent). For stable cell lines, consider re-selecting clones with higher receptor expression levels. Receptor expression can be quantified by radioligand binding assays or flow cytometry if a fluorescently tagged receptor is used. |
| Inadequate Assay Sensitivity | For IP accumulation assays, ensure that lithium chloride (LiCl) is included in the stimulation buffer to inhibit inositol monophosphatases and allow for signal accumulation.[12] For calcium flux assays, ensure the appropriate concentration and loading time for the calcium-sensitive dye. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay. High passage numbers can lead to altered cellular responses. Use cells with a consistent and low passage number for all experiments. |
| Assay Plate and Reader Settings | For fluorescence- or luminescence-based assays, use opaque-walled plates (white for luminescence, black for fluorescence) to minimize well-to-well crosstalk. Optimize the settings of the plate reader (e.g., gain, integration time) to maximize the signal-to-background ratio. |
Issue 3: High Data Variability
| Potential Cause | Recommended Solution & Rationale |
| Inconsistent Cell Seeding | Ensure homogenous cell suspension before plating and use calibrated pipettes to minimize variability in cell numbers across wells. Edge effects can be minimized by not using the outer wells of the plate or by filling them with sterile buffer. |
| Compound Dilution Inaccuracy | Perform serial dilutions of this compound carefully, ensuring thorough mixing at each step. Prepare fresh dilutions for each experiment to avoid issues with compound stability in aqueous solutions. |
| Temperature and Incubation Time Fluctuations | Maintain consistent incubation times and temperatures for all steps of the assay. Use a calibrated incubator and ensure even temperature distribution across the plate. |
| Assay Timing | For kinetic assays like calcium flux, the timing of agonist addition and plate reading is critical. Use an automated injection system if available to ensure consistent timing across all wells. |
Experimental Protocols & Visualizations
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors such as ERK1/2.
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Testing
A typical workflow for assessing the antagonist activity of this compound involves several key steps, from cell culture preparation to data analysis.
Caption: General experimental workflow for testing this compound efficacy.
Troubleshooting Decision Tree
When encountering poor efficacy with this compound, this decision tree can guide the troubleshooting process.
Caption: A logical workflow for troubleshooting poor this compound efficacy.
Detailed Methodologies
Protocol 1: Intracellular Calcium (Ca2+) Flux Assay
This protocol is designed for measuring this compound's ability to inhibit GnRH-stimulated intracellular calcium mobilization in CHO-K1 cells stably expressing the human GnRH receptor.
Materials:
-
CHO-K1 cells stably expressing human GnRH receptor
-
Culture medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (10 mM in DMSO)
-
GnRH agonist (e.g., Leuprolide acetate) stock solution (1 mM in water)
-
Black, clear-bottom 96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed GnRHR-CHO-K1 cells into microplates at a pre-optimized density and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the cell plate and add the loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
During the dye loading incubation, prepare serial dilutions of this compound in assay buffer.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Set the reader to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the GnRH agonist at a final concentration corresponding to its EC80.
-
Continue to record the fluorescence signal for at least 90-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Plot the percentage of inhibition against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Inositol Phosphate (IP) Accumulation Assay (HTRF)
This protocol utilizes the IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay to quantify this compound's inhibition of GnRH-stimulated IP1 accumulation.
Materials:
-
HEK293 cells stably expressing human GnRH receptor
-
Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and stimulation buffer)
-
This compound stock solution (10 mM in DMSO)
-
GnRH agonist stock solution (1 mM in water)
-
White, solid-bottom 384-well microplates
Procedure:
-
Cell Seeding: Seed GnRHR-HEK293 cells into microplates at a pre-optimized density and culture overnight.
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in the stimulation buffer provided in the kit.
-
Prepare the GnRH agonist at 2x the final EC80 concentration in the stimulation buffer.
-
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions to the wells.
-
Immediately add the GnRH agonist solution. The stimulation buffer contains LiCl to allow for IP1 accumulation.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Following the manufacturer's instructions, add the IP1-d2 and anti-IP1-cryptate detection reagents to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (620 nm and 665 nm) following excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit GnRH-induced phosphorylation of ERK1/2.
Materials:
-
GnRHR-expressing cells (e.g., CHO-K1, HEK293)
-
Culture medium
-
Serum-free medium for starvation
-
This compound stock solution (10 mM in DMSO)
-
GnRH agonist stock solution (1 mM in water)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with the GnRH agonist (at its EC80 concentration) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Total ERK1/2:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2 using densitometry software (e.g., ImageJ).
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Plot the normalized phospho-ERK1/2 levels as a percentage of the GnRH-stimulated control against the this compound concentration to determine the IC50.[13]
-
References
- 1. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. NBI42902|cas 352290-60-9|DC Chemicals|Price|Buy [dcchemicals.com]
- 4. 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902) as a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor. Design, synthesis, and in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. Agents that decrease gonadotropin-releasing hormone (GnRH) receptor internalization do not inhibit GnRH-mediated gonadotrope desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desensitization of gonadotropin-releasing hormone action in the gonadotrope-derived alpha T3-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing NBI-42902 Variability in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in experimental results when working with NBI-42902, a potent and selective nonpeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and competitive antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Its primary mechanism of action is to bind to the GnRH receptor and block the downstream signaling pathways typically initiated by the binding of GnRH. This inhibition prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2]
Q2: What are the key in vitro and in vivo effects of this compound?
In vitro, this compound has been shown to be a potent inhibitor of GnRH-stimulated inositol phosphate (IP) accumulation, calcium (Ca²⁺) flux, and ERK1/2 activation.[1][2] In vivo, oral administration of this compound effectively suppresses serum LH levels in castrated male macaques.[1]
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the integrity and activity of this compound and ensuring reproducible experimental results.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data from MedchemExpress[1][2]
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions daily.[2]
Q4: How should I prepare stock and working solutions of this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (201.82 mM), though ultrasonic treatment may be needed for complete dissolution.[1] For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it into the appropriate aqueous experimental buffer. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution into an aqueous buffer, consider lowering the final concentration or optimizing the dilution method by adding the buffer to the DMSO stock dropwise while vortexing.
Troubleshooting Guides
In Vitro Assay Variability
Issue 1: High variability in IC₅₀ values in functional assays (e.g., IP accumulation, Ca²⁺ flux, ERK1/2 phosphorylation).
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. |
| Inconsistent Cell Seeding Density | Use a precise cell counting method (e.g., automated cell counter) to ensure uniform cell seeding density across all wells and experiments. |
| Variability in Agonist (GnRH) Concentration | Prepare fresh agonist solutions for each experiment from a reliable stock. Ensure accurate and consistent pipetting of the agonist. |
| Incomplete Solubilization or Precipitation of this compound | Confirm complete dissolution of this compound in DMSO before preparing working solutions. Visually inspect for any precipitation after dilution in aqueous buffers. If precipitation is observed, refer to the FAQ on solution preparation. |
| Assay Timing and Incubation Periods | Strictly adhere to optimized incubation times for antagonist pre-incubation and agonist stimulation. Use a multichannel pipette or automated liquid handler for simultaneous additions to minimize timing variability. |
| Serum Starvation Inconsistency (for ERK1/2 assays) | The duration of serum starvation is critical for reducing basal ERK1/2 phosphorylation. Standardize the serum starvation period for all experiments.[3] |
Issue 2: High background or low signal-to-noise ratio in radioligand binding assays.
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | - Increase the number of wash steps and ensure wash buffer volumes are sufficient. - Optimize the protein concentration in the assay; too high a concentration can increase non-specific binding. - Consider pre-treating filter plates with a blocking agent (e.g., polyethyleneimine). |
| Low Specific Binding | - Verify the integrity and activity of the radioligand. - Ensure the membrane preparation is of high quality and contains a sufficient concentration of the GnRH receptor. - Optimize the incubation time and temperature to reach binding equilibrium. |
| Issues with Separation of Bound and Free Ligand | If using filtration, ensure the filter plates are appropriate for the assay and that the vacuum is applied consistently. If using centrifugation, ensure complete pelleting of the membranes and careful removal of the supernatant. |
In Vivo Study Variability
Issue 1: Inconsistent suppression of LH levels in animal models.
| Potential Cause | Troubleshooting Steps |
| Variability in Drug Administration | For oral gavage, ensure accurate dosing volume and proper technique to minimize stress and ensure consistent delivery to the stomach. For intravenous injections, verify the correct administration into the bloodstream. |
| Pharmacokinetic Variability | Be aware of potential inter-animal variability in drug absorption, distribution, metabolism, and excretion. Ensure animals are of a similar age and weight. Fasting animals before oral dosing can sometimes reduce variability in absorption. |
| Timing of Blood Sampling | Adhere to a strict and consistent blood sampling schedule relative to the time of drug administration to accurately capture the pharmacokinetic and pharmacodynamic profiles. |
| Animal Stress | Stress can influence hormone levels. Handle animals consistently and minimize stressors in the experimental environment. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Value | Assay Conditions |
| Kᵢ | Human | 0.56 nM | Radioligand binding assay with human GnRH receptors.[1] |
| KᏧ | Human | 0.19 nM | Saturation binding with tritiated this compound on human GnRH receptors.[1] |
| IC₅₀ (GnRH Receptor) | Human | 0.79 nM | Species sensitivity assay for GnRH receptors.[1][2] |
| Macaque | 10 nM | Species sensitivity assay for GnRH receptors.[1][2] | |
| Dog | 400 nM | Species sensitivity assay for GnRH receptors.[1][2] | |
| Rabbit | 200 nM | Species sensitivity assay for GnRH receptors.[1][2] | |
| IC₅₀ (Ca²⁺ Flux) | - | 3.6 nM | Inhibition of GnRH-stimulated Ca²⁺ flux in RBL cells.[1][2] |
| IC₅₀ (ERK1/2 Phosphorylation) | - | 5.22 nM | Inhibition of GnRH-stimulated ERK1/2 phosphorylation in CHO-GnRHR cells.[1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Effect |
| Castrated Macaques | 10, 40, 100 mg/kg | Oral (p.o.) | Dose-dependent inhibition of serum LH, with maximum suppression (62-68% of baseline) at 4-8 hours post-administration.[1][2] |
| Castrated Macaques | 10 mg/kg | Intravenous (i.v.) | Maximum suppression of serum LH (62-68% of baseline) between 4-8 hours post-administration.[1][2] |
Experimental Protocols
Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Kᵢ) of this compound for the human GnRH receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human GnRH receptor.
-
Radioligand: [¹²⁵I-Tyr⁵,DLeu⁶,NMeLeu⁷,Pro⁹-NEt]GnRH.
-
This compound stock solution in DMSO.
-
Binding buffer: 10 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA.
-
Wash buffer: 10 mM HEPES, pH 7.5, 150 mM NaCl.
-
96-well GF/C filtration plates.
-
Scintillation fluid.
Methodology:
-
Prepare serial dilutions of this compound in binding buffer. The final DMSO concentration should not exceed 0.5%.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound at various concentrations (for competition binding) or vehicle (for total binding).
-
A non-radiolabeled GnRH antagonist at a high concentration (for non-specific binding).
-
A fixed concentration of the radioligand.
-
Membrane preparation (10-20 µg protein per well).
-
-
Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Harvest the membranes by rapid filtration through the GF/C plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Kᵢ value by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay
Objective: To measure the inhibitory effect of this compound on GnRH-stimulated ERK1/2 phosphorylation.
Materials:
-
CHO cells stably expressing the human GnRH receptor (CHO-GnRHR).
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Serum-free cell culture medium.
-
This compound stock solution in DMSO.
-
GnRH stock solution.
-
Phosphate-buffered saline (PBS).
-
2x SDS sample buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Seed CHO-GnRHR cells in 6-well plates and grow to confluence.
-
Serum-starve the cells for at least 6 hours by replacing the growth medium with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle) for 5 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of GnRH (e.g., 1 nM) for 5 minutes at 37°C.
-
Immediately aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 2x SDS sample buffer directly to the wells.
-
Sonicate the cell lysates to shear DNA and reduce viscosity.
-
Heat the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Calculate the IC₅₀ value by non-linear regression analysis of the dose-response data.
Visualizations
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in a cell-based functional assay.
References
Technical Support Center: NBI-42902 and Cytochrome P450 Enzyme Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing experiments to evaluate the cytochrome P450 (P450) enzyme inhibition potential of the novel, orally active, nonpeptide gonadotropin-releasing hormone (GnRH) receptor antagonist, NBI-42902. As specific data on the P450 inhibition profile of this compound is not publicly available, this guide offers a framework for conducting the necessary in vitro experiments, troubleshooting common issues, and interpreting the results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and competitive antagonist of the human GnRH receptor.[1][2][3][4][5][6] By blocking the GnRH receptor, it inhibits GnRH-stimulated signaling pathways, leading to a reduction in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of sex steroids.[1][3]
Q2: Why is it critical to evaluate the P450 enzyme inhibition profile of this compound?
The cytochrome P450 enzyme system is a major pathway for the metabolism of a wide variety of drugs.[7][8] Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of other drugs, potentially causing adverse effects and toxicity.[7][8] Therefore, understanding the potential of this compound to inhibit P450 enzymes is a crucial step in preclinical drug development to assess its drug-drug interaction (DDI) liability.
Q3: What are the key human P450 enzymes that should be investigated for inhibition by this compound?
Regulatory agencies such as the FDA recommend evaluating the inhibitory potential of a new drug candidate against a panel of the most clinically relevant P450 enzymes. These typically include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[7][8]
Q4: What type of data should be generated from in vitro P450 inhibition studies?
The primary endpoint of these studies is the half-maximal inhibitory concentration (IC50), which is the concentration of the investigational drug (e.g., this compound) required to reduce the activity of a specific P450 enzyme by 50%. This value is used to assess the inhibitory potency of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | - Inconsistent incubation times or temperatures.- Pipetting errors.- Degradation of the test compound or P450 enzymes. | - Ensure precise control of incubation conditions.- Use calibrated pipettes and proper technique.- Prepare fresh solutions of the test compound and use high-quality enzyme preparations. |
| No inhibition observed even at high concentrations of this compound. | - this compound is not an inhibitor of the tested P450 isoform.- Low bioavailability of the compound in the in vitro system (e.g., high protein binding).- The compound is not soluble at the tested concentrations. | - Confirm the compound's solubility in the assay buffer.- Consider using a different in vitro system (e.g., hepatocytes instead of microsomes) to assess the impact of protein binding.- If no inhibition is consistently observed, the compound may indeed be a non-inhibitor for that isoform. |
| Unexpectedly potent inhibition observed. | - The compound is a potent inhibitor.- Off-target effects or interference with the detection method. | - Repeat the experiment with a narrower concentration range to accurately determine the IC50.- Run control experiments without the P450 substrate to check for assay interference. |
| Discrepancy between in vitro and in vivo DDI predictions. | - In vitro systems do not fully recapitulate the complexity of in vivo metabolism.- The compound may be an inducer rather than an inhibitor of P450 enzymes in vivo. | - Consider conducting P450 induction studies.- Use physiologically based pharmacokinetic (PBPK) modeling to better predict in vivo DDIs from in vitro data. |
Data Presentation: Illustrative P450 Inhibition Profile
As data for this compound is not publicly available, the following table presents the P450 interaction profile of another oral GnRH antagonist, relugolix, as an example of the type of data that should be generated.
| P450 Isoform | Inhibition/Induction | Finding |
| CYP1A2 | No Inhibition | Relugolix is not an inhibitor of CYP1A2.[9] |
| CYP2B6 | Induction | Relugolix is an inducer of CYP2B6.[9][10] |
| CYP2C8 | No Inhibition | Relugolix is not an inhibitor of CYP2C8.[9] |
| CYP2C9 | No Inhibition | Relugolix is not an inhibitor of CYP2C9.[9] |
| CYP2C19 | No Inhibition | Relugolix is not an inhibitor of CYP2C19.[9] |
| CYP2D6 | No Inhibition | Relugolix is not an inhibitor of CYP2D6.[9] |
| CYP3A4 | Induction | Relugolix is an inducer of CYP3A4.[9][10] |
Note: This data is for relugolix and is for illustrative purposes only. The P450 profile of this compound must be determined experimentally.
Experimental Protocols
In Vitro P450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of major human P450 isoforms.
Materials:
-
Human liver microsomes (pooled) or recombinant human P450 enzymes
-
This compound
-
P450 isoform-specific substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer
-
Positive control inhibitors for each P450 isoform
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution in the incubation buffer.
-
Prepare solutions of the P450-specific substrates and positive control inhibitors.
-
-
Incubation:
-
In a 96-well plate, pre-incubate human liver microsomes or recombinant P450 enzymes with a range of concentrations of this compound (or positive control inhibitor) in phosphate buffer at 37°C for a short period (e.g., 10 minutes).
-
Initiate the metabolic reaction by adding the P450-specific substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite from the P450 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
References
- 1. Relugolix - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Relugolix in Combination with Androgen Receptor Pathway Inhibitors in the Treatment of Metastatic Prostate Cancer: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902) as a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor. Design, synthesis, and in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBI42902|cas 352290-60-9|DC Chemicals|Price|Buy [dcchemicals.com]
- 7. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-mjm.org [e-mjm.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Relugolix | C29H27F2N7O5S | CID 10348973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: A Comparative Analysis of NBI-42902 and Elagolix
In the landscape of non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonists, NBI-42902 and elagolix have emerged as significant compounds. Both molecules function by competitively binding to GnRH receptors in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This action leads to a reduction in the production of downstream sex hormones, such as estrogen and progesterone, making them promising therapeutic agents for hormone-dependent conditions like endometriosis and uterine fibroids.[1] This guide provides a comparative overview of the available preclinical data for this compound and elagolix, offering insights into their respective pharmacological profiles.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
Both this compound and elagolix are competitive antagonists of the GnRH receptor.[1][2][3] This means they bind to the receptor without activating it, preventing the endogenous GnRH from initiating the signaling cascade that leads to gonadotropin release. By blocking this initial step in the hypothalamic-pituitary-gonadal (HPG) axis, these antagonists induce a rapid, dose-dependent suppression of sex hormones.[2][4] This mechanism contrasts with GnRH agonists, which initially cause a surge in hormone levels before desensitizing the receptor.[4]
In Vitro Preclinical Data
The following table summarizes the available in vitro data for this compound and elagolix, highlighting their binding affinities and functional antagonistic activities.
| Parameter | This compound | Elagolix |
| Binding Affinity | ||
| Ki (human GnRH receptor) | 0.56 nM[2][3] | Not Reported |
| Kd (human GnRH receptor) | 0.19 nM[2][3] | 54 pM[4] |
| Functional Antagonism | ||
| IC50 (IP accumulation, human) | 0.79 nM[5] | Not Reported |
| IC50 (Ca2+ flux) | 3.6 nM[5] | Not Reported |
| IC50 (ERK1/2 activation) | 5.22 nM[5][6] | Not Reported |
In Vivo Preclinical Data
Preclinical in vivo studies in animal models provide crucial information on the efficacy of these compounds in a physiological setting.
| Species | Compound | Dosing | Key Findings |
| Castrated Male Macaques | This compound | 10, 40, 100 mg/kg (oral gavage) | Dose-dependent suppression of serum LH levels. At 10 and 40 mg/kg, LH levels returned to baseline within 24 hours, demonstrating reversibility.[2] |
| Healthy Premenopausal Women (Clinical Study) | Elagolix | 150 mg once daily, 200 mg twice daily | Dose-dependent suppression of LH, FSH, estradiol, and progesterone.[4][7] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings.
This compound: Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the human GnRH receptor.
-
Method: Membrane fractions from HEK293 cells expressing the human GnRH receptor were used. Inhibition binding assays were performed using [125I-Tyr5,DLeu6,NMeLeu7,Pro9-NEt]GnRH as the radioligand and increasing concentrations of this compound. For saturation binding, tritiated this compound ([3H]this compound) was used.[2]
This compound: Functional Assays (IP Accumulation, Ca2+ Flux, ERK1/2 Activation)
-
Objective: To assess the functional antagonistic activity of this compound.
-
Method:
-
IP Accumulation: RBL cells stably expressing the human GnRH receptor were stimulated with GnRH in the presence of varying concentrations of this compound. The accumulation of inositol phosphates was then measured.[5]
-
Ca2+ Flux: RBL cells were stimulated with GnRH in the presence of this compound, and changes in intracellular calcium levels were monitored.[5]
-
ERK1/2 Activation: CHO-GnRHR cells were treated with this compound followed by GnRH stimulation. The phosphorylation of ERK1/2 was determined by immunoblotting.[6]
-
This compound: In Vivo Macaque Study
-
Objective: To evaluate the effect of orally administered this compound on serum LH levels.
-
Method: Castrated male macaques were administered this compound via nasogastric gavage at doses of 10, 40, or 100 mg/kg. Blood samples were collected at various time points to measure plasma concentrations of this compound and serum LH levels.[2]
References
- 1. What is the mechanism of Elagolix Sodium? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Nonpeptide GnRH Antagonists: NBI-42902 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NBI-42902 with other prominent nonpeptide gonadotropin-releasing hormone (GnRH) antagonists: Elagolix, Relugolix, and Linzagolix. The information presented herein is intended to assist researchers and drug development professionals in evaluating the pharmacological profiles and therapeutic potential of these compounds.
Introduction
Orally active, nonpeptide GnRH receptor antagonists represent a significant advancement in the management of sex hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[1] By competitively blocking the GnRH receptor in the pituitary gland, these small molecules suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in estrogen and testosterone levels.[2][3] This mechanism of action avoids the initial hormonal flare-up associated with GnRH agonists. This compound is a potent, nonpeptide GnRH antagonist that has demonstrated high binding affinity and functional antagonism at the human GnRH receptor.[3][4] This guide provides a comparative analysis of its preclinical and clinical data alongside Elagolix, Relugolix, and Linzagolix.
Mechanism of Action: The GnRH Signaling Pathway
Nonpeptide GnRH antagonists act by competitively binding to GnRH receptors on gonadotrope cells in the anterior pituitary. This binding blocks the endogenous GnRH from stimulating the receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in gonadotropin levels leads to decreased production of sex steroids by the gonads.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and its comparators, providing a quantitative assessment of their potency and binding characteristics.
Table 1: GnRH Receptor Binding Affinity
| Compound | Species | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Reference(s) |
| This compound | Human | Radioligand Displacement | 0.56 | 0.19 | - | [3][4] |
| Elagolix | Human | Not Specified | - | 0.054 | - | [5][6] |
| Relugolix | Human | Radioligand Displacement | - | - | 0.12 | [2] |
| Linzagolix | Human | Functional (Ca²⁺ flux) | - | - | 36.7 | [7] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Cell Line | IC50 (nM) | Reference(s) |
| This compound | IP Accumulation | RBL-hGnRHR | ~1.7 (KB) | [3] |
| Ca²⁺ Flux | RBL-hGnRHR | 3.6 | [3] | |
| ERK1/2 Phosphorylation | CHO-hGnRHR | 5.22 | [3] | |
| Relugolix | Arachidonic Acid Release | CHO-hGnRHR | 0.32 | [8] |
| Linzagolix | Ca²⁺ Flux | Not Specified | 36.7 | [7] |
Note: Direct head-to-head comparative studies for all assays are limited. Data is compiled from individual studies and assay conditions may vary.
Comparative Pharmacokinetic and Clinical Data
The clinical utility of nonpeptide GnRH antagonists is heavily influenced by their pharmacokinetic profiles and demonstrated efficacy in clinical trials.
Table 3: Pharmacokinetic Properties
| Compound | Oral Bioavailability | Half-life (hours) | Protein Binding | Key Metabolic Enzymes | Reference(s) |
| This compound | Orally Active | 2.7 - 4.8 | Not Specified | Not Specified | [3] |
| Elagolix | Orally Bioavailable | 4 - 6 | 80% | CYP3A | [5][6] |
| Relugolix | ~12% | ~25 | 68 - 71% | CYP3A, CYP2C8 | [9] |
| Linzagolix | High (80%) | ~15 | >99% | Not Specified | [10][11] |
Table 4: Clinical Efficacy and Safety Highlights
| Compound | Indication(s) | Key Efficacy Endpoints | Common Adverse Events | Reference(s) |
| This compound | Investigational | Dose-dependent suppression of LH in postmenopausal women. | Well-tolerated in Phase I. | [3] |
| Elagolix | Endometriosis, Uterine Fibroids | Reduction in dysmenorrhea and non-menstrual pelvic pain. | Hot flushes, headache, nausea, bone mineral density loss. | [6] |
| Relugolix | Prostate Cancer, Uterine Fibroids, Endometriosis | Rapid and sustained testosterone suppression; reduction in menstrual bleeding. | Hot flushes, musculoskeletal pain, fatigue, decreased libido. | [9][12] |
| Linzagolix | Uterine Fibroids, Endometriosis | Reduction in heavy menstrual bleeding and endometriosis-associated pain. | Hot flushes, headache, bone mineral density loss. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of GnRH antagonists.
GnRH Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the GnRH receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.
-
Binding Reaction: In a 96-well plate, membranes are incubated with a constant concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin) and a range of concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GnRH.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 4°C) for a set duration (e.g., 90 minutes) to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a GnRH antagonist to inhibit GnRH-stimulated production of inositol phosphates, a downstream second messenger.
Protocol:
-
Cell Culture: Cells expressing the GnRH receptor (e.g., RBL-hGnRHR) are cultured in 96-well plates and labeled overnight with [³H]-myo-inositol.
-
Antagonist Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the GnRH antagonist for a defined period (e.g., 15 minutes).
-
GnRH Stimulation: A fixed concentration of GnRH is added to stimulate IP production, and the incubation continues for a specific time (e.g., 30 minutes).
-
IP Isolation: The reaction is terminated, and the inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
Quantification: The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the GnRH-stimulated IP accumulation, is calculated.
In Vivo Luteinizing Hormone (LH) Suppression in Castrated Macaques
This in vivo model assesses the ability of a GnRH antagonist to suppress elevated LH levels following oral administration.
Protocol:
-
Animal Model: Adult male cynomolgus macaques are surgically castrated to induce a sustained elevation in circulating LH levels.
-
Drug Administration: After a recovery period, the test compound is administered orally (e.g., via nasogastric gavage) at various doses.
-
Blood Sampling: Blood samples are collected at multiple time points before and after drug administration.
-
Hormone and Drug Level Analysis: Serum LH concentrations are measured using an immunoassay. Plasma concentrations of the test compound are determined by LC-MS/MS.
-
Data Analysis: The time course of LH suppression and the relationship between plasma drug concentration and LH levels are analyzed to determine the in vivo potency and duration of action.
Conclusion
This compound demonstrates high potency as a competitive antagonist of the human GnRH receptor, with in vitro and in vivo data comparable to other clinically advanced nonpeptide GnRH antagonists. Its pharmacological profile suggests potential for effective and adjustable suppression of the hypothalamic-pituitary-gonadal axis. Further head-to-head comparative studies would be beneficial to fully elucidate the relative advantages of each compound. The data presented in this guide provides a valuable resource for researchers in the field of reproductive endocrinology and drug development.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elagolix - Wikipedia [en.wikipedia.org]
- 6. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
Comparative Analysis of NBI-42902: A Novel GnRH Receptor Antagonist
A detailed guide for researchers and drug development professionals on the mechanism of action and in vitro performance of NBI-42902 in comparison to other gonadotropin-releasing hormone (GnRH) receptor antagonists.
This guide provides a comprehensive comparison of this compound, a nonpeptide, orally active antagonist of the human gonadotropin-releasing hormone (GnRH) receptor, with other notable GnRH antagonists. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's pharmacological profile, supported by experimental data and detailed methodologies.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
This compound exerts its therapeutic effect by competitively binding to the GnRH receptors in the anterior pituitary gland.[1][2] This action blocks the endogenous GnRH from binding and subsequently inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] The suppression of these gonadotropins leads to a reduction in the production of downstream sex hormones, such as estrogen and testosterone, which are implicated in the pathophysiology of various hormone-dependent diseases, including endometriosis and prostate cancer.
This mechanism is shared by other nonpeptide oral GnRH antagonists such as Elagolix and Relugolix, as well as peptide-based antagonists like Cetrorelix and Ganirelix. The key differentiators among these compounds lie in their binding affinities, oral bioavailability, and their specific impacts on downstream signaling pathways.
In Vitro Pharmacological Profile: A Quantitative Comparison
The following tables summarize the in vitro pharmacological data for this compound and a selection of comparator GnRH antagonists. This data highlights the binding affinity and functional potency of these compounds in preclinical studies.
Table 1: GnRH Receptor Binding Affinity
| Compound | Chemical Class | Organism | Assay Type | Binding Affinity (Ki) | Binding Affinity (Kd) | Binding IC50 |
| This compound | Nonpeptide | Human | Radioligand Binding | 0.56 nM[1][] | 0.19 nM[1][] | 0.79 nM[4] |
| Elagolix | Nonpeptide | Human | Radioligand Binding | 3.7 nM | 54 pM[5] | 0.25 nM |
| Relugolix | Nonpeptide | Human | Radioligand Binding | - | - | 0.33 nM[6] |
| Cetrorelix | Peptide | Human | Radioligand Binding | 0.25 nM[7] | - | 1.21 nM[8] |
| Ganirelix | Peptide | Human | Radioligand Binding | - | 0.4 nM[1] | - |
Table 2: Functional Antagonism of GnRH-Stimulated Signaling Pathways
| Compound | Cell Line | Functional Assay | IC50 |
| This compound | RBL cells | Inositol Phosphate (IP) Accumulation | Competitive Antagonist[4] |
| This compound | RBL cells | Calcium (Ca2+) Flux | 3.6 nM[4] |
| This compound | CHO-GnRHR cells | ERK1/2 Phosphorylation | 5.22 nM[4] |
| Elagolix | Not Specified | Calcium (Ca2+) Flux | 0.86 nM |
| Relugolix | CHO cells | Arachidonic Acid Release | 0.32 nM (no plasma)[9], 1.6 nM (40% plasma)[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to validate it, the following diagrams are provided.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize GnRH receptor antagonists.
GnRH Receptor Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of the test compound to the human GnRH receptor.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand Incubation: Membranes are incubated with a constant concentration of a radiolabeled GnRH agonist (e.g., [125I-Tyr5]-GnRH) or antagonist (e.g., [3H]this compound).
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound, Elagolix) are added to displace the radioligand.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki or Kd is then calculated using the Cheng-Prusoff equation.[7]
Intracellular Calcium (Ca2+) Flux Assay
Objective: To measure the ability of the antagonist to inhibit GnRH-stimulated intracellular calcium mobilization.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the GnRH receptor (e.g., RBL cells) are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).[10]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
GnRH Stimulation: A fixed concentration of GnRH is added to stimulate the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or flow cytometer.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the GnRH-stimulated calcium response, is calculated.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of the antagonist on the GnRH-stimulated phosphorylation of ERK1/2, a downstream signaling molecule.
General Protocol:
-
Cell Culture and Serum Starvation: GnRH receptor-expressing cells (e.g., CHO-GnRHR) are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Antagonist Incubation and GnRH Stimulation: Cells are pre-incubated with different concentrations of the antagonist followed by stimulation with GnRH.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated, and the IC50 for the inhibition of ERK phosphorylation is determined.[11][12]
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the antagonist's ability to block GnRH-induced production of inositol phosphates, a key second messenger.
General Protocol:
-
Cell Labeling: Cells expressing the GnRH receptor are labeled by overnight incubation with [3H]myo-inositol.
-
Antagonist Pre-treatment and GnRH Stimulation: The labeled cells are pre-treated with various concentrations of the antagonist before being stimulated with GnRH in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Chromatographic Separation and Scintillation Counting: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography, and the radioactivity of each fraction is measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the nature of the antagonism (competitive or non-competitive) and, if applicable, the IC50 value.
Conclusion
This compound demonstrates potent in vitro activity as a competitive antagonist of the human GnRH receptor, with high binding affinity and effective inhibition of downstream signaling pathways. Its pharmacological profile is comparable to other nonpeptide oral GnRH antagonists like Elagolix and Relugolix. The choice of a particular GnRH antagonist for therapeutic development will depend on a comprehensive evaluation of its in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. The data and protocols presented in this guide provide a foundational framework for such comparative assessments.
References
- 1. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. bu.edu [bu.edu]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of commercially available Gonadotropin-Releasing Hormone (GnRH) antagonists. The data presented herein is compiled from various scientific publications to aid researchers in selecting the appropriate antagonist for their specific experimental needs. This document summarizes quantitative data on the binding affinities and functional inhibition of these compounds and provides detailed experimental methodologies for key assays.
Introduction to GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that competitively bind to and block the GnRH receptor in the anterior pituitary gland.[1][2] Unlike GnRH agonists, which initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) before downregulating the receptor, antagonists induce a rapid and reversible suppression of gonadotropin secretion without an initial flare-up.[1][3] This mechanism of action makes them valuable tools in various clinical and research applications, including assisted reproductive technologies, and the treatment of hormone-dependent diseases such as endometriosis and prostate cancer.[4][5] This guide focuses on the in vitro characteristics of several prominent GnRH antagonists: Cetrorelix, Ganirelix, Degarelix, Elagolix, and Relugolix.
Quantitative Comparison of In Vitro Performance
The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of various GnRH antagonists. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions, such as cell lines, radioligands, and assay formats.
Table 1: GnRH Receptor Binding Affinity (Ki)
| GnRH Antagonist | Reported Ki (nM) | Cell Line | Radioligand | Source |
| Degarelix | 1.68 ± 0.12 | COS-1 (expressing human GnRH receptor) | Not Specified | [6] |
| Elagolix | 3.7 | Not Specified | Not Specified | [7] |
| Elagolix | 0.054 (Kd) | Not Specified | Not Specified | [8] |
| Cetrorelix | Not explicitly found in a comparable format | - | - | - |
| Ganirelix | Not explicitly found in a comparable format | - | - | - |
Table 2: Functional Inhibition (IC50) of GnRH-Induced Signaling
| GnRH Antagonist | IC50 (nM) | Assay Type | Cell Line | Source |
| cAMP Accumulation Inhibition | ||||
| Cetrorelix | 0.84 ± 3.85 | cAMP Inhibition | HEK293/GnRHR | [9] |
| Ganirelix | 0.61 ± 2.57 | cAMP Inhibition | HEK293/GnRHR | [9] |
| Teverelix | 0.49 ± 3.21 | cAMP Inhibition | HEK293/GnRHR | [9] |
| Cetrorelix | 1.56 ± 2.49 | cAMP Inhibition | SH-SY5Y/GnRHR | [9] |
| Ganirelix | 16.60 ± 3.76 | cAMP Inhibition | SH-SY5Y/GnRHR | [9] |
| Teverelix | 62.80 ± 3.77 | cAMP Inhibition | SH-SY5Y/GnRHR | [9] |
| Calcium Mobilization Inhibition | ||||
| Cetrorelix | > Ganirelix & Teverelix (at 10 nM) | Ca2+ Increase Inhibition | HEK293/GnRHR | [9] |
| Binding Inhibition | ||||
| Relugolix | 0.33 (in the presence of serum) | Binding Inhibition | Human GnRH Receptor | [10][11] |
| Elagolix | 0.25 | Binding Inhibition | GnRH Receptor | [7] |
| Cetrorelix | 1.21 | Binding Inhibition | GnRH Receptor | [11] |
| Degarelix | 3 | Binding Inhibition | Human GnRH Receptor | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate GnRH antagonists, the following diagrams are provided.
Caption: GnRH Receptor Signaling Pathway and Antagonist Action.
Caption: In Vitro GnRH Antagonist Comparison Workflow.
Detailed Experimental Protocols
Below are generalized yet detailed protocols for the key in vitro assays used to characterize GnRH antagonists.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a GnRH antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
1. Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., HEK293 or COS-7) stably or transiently expressing the human GnRH receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50mM Tris-HCl, 1mM EDTA, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [125I]-labeled GnRH agonist or antagonist) to each well.
-
Add increasing concentrations of the unlabeled GnRH antagonist to be tested.
-
For determining non-specific binding, add a high concentration of an unlabeled GnRH agonist or antagonist to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each antagonist concentration.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a GnRH antagonist to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.
1. Cell Culture and Labeling:
-
Seed cells expressing the GnRH receptor into 24- or 48-well plates.
-
Label the cells by incubating them overnight in an inositol-free medium supplemented with [3H]-myo-inositol.
2. Antagonist and Agonist Treatment:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with increasing concentrations of the GnRH antagonist for a defined period.
-
Add a fixed concentration of a GnRH agonist (typically at its EC80) to stimulate inositol phosphate production.
-
Incubate for a specific time (e.g., 30-60 minutes) in the presence of LiCl, which inhibits the degradation of inositol monophosphates.
3. Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a cold solution such as 10% trichloroacetic acid (TCA) or a formic acid-based stop solution.
-
Separate the inositol phosphates from the free [3H]-myo-inositol and other cellular components using anion-exchange chromatography.
4. Quantification and Data Analysis:
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Plot the amount of [3H]-inositol phosphates produced as a function of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
Conclusion
The in vitro characterization of GnRH antagonists is crucial for understanding their pharmacological properties and for the development of new therapeutic agents. The data and protocols presented in this guide offer a comparative overview of several key GnRH antagonists. While the compiled data indicates that all the discussed antagonists are potent inhibitors of the GnRH receptor, there are observable differences in their binding affinities and functional potencies. Cetrorelix, for instance, demonstrated higher potency in inhibiting GnRH-induced calcium and cAMP signaling in SH-SY5Y cells compared to Ganirelix and Teverelix.[9] The newer oral antagonists, Elagolix and Relugolix, also exhibit high binding affinities in the low nanomolar range.[7][10][11] Researchers should consider these differences, along with the specific requirements of their experimental system, when selecting a GnRH antagonist. The provided experimental protocols serve as a foundation for the in-house evaluation and comparison of these and other GnRH antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. Gonadotrophin‐releasing hormone antagonists for assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth | PLOS One [journals.plos.org]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elagolix sodium | GNRH Receptor | TargetMol [targetmol.com]
- 8. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Discontinuation of NBI-42902: A Strategic Shift in Endometriosis Treatment Development
The clinical development of NBI-42902, a promising oral gonadotropin-releasing hormone (GnRH) antagonist for the treatment of endometriosis, was discontinued. Evidence strongly suggests this was a strategic decision by Neurocrine Biosciences to prioritize the development of another potent GnRH antagonist in their pipeline, elagolix (formerly NBI-56418). Elagolix demonstrated a favorable profile and ultimately achieved clinical and commercial success as ORILISSA®, leading to a lucrative partnership with AbbVie. This guide provides a comparative analysis of this compound and elagolix, detailing the available clinical data and the likely rationale behind this key portfolio decision.
Executive Summary of Comparative Data
While direct head-to-head clinical trial data for this compound and elagolix is not publicly available, a comparative analysis can be drawn from their respective preclinical and clinical studies.
| Parameter | This compound | Elagolix (ORILISSA®) |
| Mechanism of Action | Non-peptide GnRH receptor antagonist | Non-peptide GnRH receptor antagonist |
| Indication | Investigated for endometriosis | Approved for moderate to severe pain associated with endometriosis |
| Development Phase | Discontinued after Phase I | Successfully completed Phase III and approved by FDA |
| Reported Efficacy | Dose-dependent suppression of luteinizing hormone (LH) in Phase I | Statistically significant reduction in dysmenorrhea and non-menstrual pelvic pain in Phase III trials[1][2] |
| Key Differentiator | Early-stage candidate | Demonstrated robust efficacy and safety profile in large-scale clinical trials, leading to regulatory approval and commercialization[3][4] |
In-Depth Comparison of this compound and Elagolix
This compound: An Early Contender
This compound was identified as a potent, orally active, non-peptide antagonist of the human GnRH receptor. In vitro studies demonstrated its high binding affinity and functional antagonism of GnRH-stimulated pathways. A Phase I clinical trial in postmenopausal women showed that this compound was well-tolerated and resulted in a rapid, dose-dependent suppression of serum luteinizing hormone (LH) concentrations. Maximal suppression of LH ranged from -19% in the 5 mg group to -55% in the 150 mg group. The compound was rapidly absorbed with a terminal elimination half-life of 2.7 to 4.8 hours. These early results suggested that this compound had the potential for adjustable gonadotropin suppression in the treatment of benign gynecological conditions.
Elagolix: The Successful Successor
Elagolix, another oral GnRH antagonist from Neurocrine's pipeline, progressed through extensive clinical development, demonstrating both safety and efficacy in treating endometriosis-associated pain.
Two pivotal Phase III trials, Elaris EM-I and Elaris EM-II, evaluated two doses of elagolix against a placebo in women with moderate to severe endometriosis pain. At 3 months, the results were as follows:
Elaris EM-I:
| Endpoint | Elagolix 150 mg once daily | Elagolix 200 mg twice daily | Placebo |
| Dysmenorrhea Responders | 46.4% | 75.8% | 19.6% |
| Non-menstrual Pelvic Pain Responders | 50.4% | 54.5% | 36.5% |
Elaris EM-II:
| Endpoint | Elagolix 150 mg once daily | Elagolix 200 mg twice daily | Placebo |
| Dysmenorrhea Responders | 43.4% | 72.4% | 22.7% |
| Non-menstrual Pelvic Pain Responders | 49.8% | 57.8% | 36.5% |
These robust and statistically significant results, coupled with a manageable safety profile, paved the way for the FDA approval of elagolix (ORILISSA®) in 2018, marking the first new oral treatment for endometriosis-associated pain in over a decade[4].
The Strategic Rationale for Discontinuation
While no official statement from Neurocrine Biosciences explicitly details the reasons for halting the development of this compound, the timeline and success of elagolix strongly indicate a strategic business decision. Pharmaceutical companies often prioritize the development of candidates within the same therapeutic class that exhibit the most promising overall profile, including efficacy, safety, pharmacokinetics, and commercial potential.
The decision to advance elagolix was further solidified by a significant partnership with Abbott (now AbbVie) in 2010 for its worldwide development and commercialization[1][5]. This collaboration provided substantial funding and resources, focusing the company's efforts on bringing elagolix to market.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GnRH antagonists and a typical clinical trial workflow for an endometriosis drug.
References
Safety Operating Guide
Proper Disposal Procedures for NBI-42902: A Guide for Laboratory Professionals
For immediate implementation, all waste containing NBI-42902 must be disposed of through an approved waste disposal plant. This directive is mandated by the compound's classification as an acute oral toxin and its high toxicity to aquatic life with long-lasting effects. Adherence to this primary disposal route is crucial for environmental protection and laboratory safety.
This guide provides essential logistical and safety information to support the proper handling and disposal of this compound in a research environment. The following procedures are designed to ensure the safe management of this compound from point of use to final disposal.
Chemical and Hazard Profile of this compound
A comprehensive understanding of the chemical's properties and associated hazards is fundamental to its safe handling and disposal.
| Property | Data |
| Chemical Name | 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione |
| Molecular Formula | C₂₇H₂₄F₃N₃O₃ |
| Molecular Weight | 495.49 g/mol |
| CAS Number | 352290-60-9 |
| Hazard Classifications | Acute toxicity, Oral (Category 4)[1] Acute aquatic toxicity (Category 1)[1] Chronic aquatic toxicity (Category 1)[1] |
| Hazard Statements | H302: Harmful if swallowed[1] H410: Very toxic to aquatic life with long lasting effects[1] |
| Storage Conditions | Store powder at -20°C.[1] Store solutions in solvent at -80°C.[1] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste, ensuring compliance with safety regulations.
Waste Segregation and Collection
-
Aqueous and Solvent Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of emptied containers, in a designated, leak-proof, and chemically compatible waste container.
-
Solid Waste: Dispose of all this compound-contaminated solid waste, such as personal protective equipment (PPE), absorbent materials from spill cleanups, and contaminated labware (e.g., pipette tips, vials), in a separate, clearly labeled solid waste container.
-
Empty Containers: Containers that held this compound are considered hazardous waste. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container labels should be defaced or removed before disposal as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
Labeling of Waste Containers
Proper labeling is critical for safety and regulatory compliance. Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and the names of any other components in the waste mixture. Chemical formulas or abbreviations are not acceptable.
-
The approximate concentration or percentage of this compound.
-
The relevant hazard pictograms (e.g., "Toxic," "Environmentally Hazardous").
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator and the laboratory location (building and room number).
Temporary Storage in the Laboratory (Satellite Accumulation)
-
Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
Ensure waste containers are kept closed at all times, except when adding waste.
-
Store waste in secondary containment to prevent spills.
-
Segregate this compound waste from incompatible materials, such as strong acids, bases, and oxidizing agents[1].
Arranging for Disposal
-
Once a waste container is full or has been in satellite accumulation for the maximum allowable time per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be thoroughly decontaminated.
-
General Surfaces and Equipment: Wipe down surfaces and equipment with a solvent known to dissolve this compound, followed by a wash with soap and water. All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
-
Glassware: Wash contaminated glassware with an appropriate solvent to remove this compound residue. Collect the solvent wash as hazardous liquid waste. Follow this with a standard laboratory cleaning procedure.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before cleaning up a small spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For liquid spills, contain the spill using an absorbent material (e.g., chemical spill pads or vermiculite).
-
Cleanup: Carefully collect the absorbent material and any contaminated debris. For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a suitable container.
-
Disposal: Place all cleanup materials into a hazardous waste container and label it appropriately.
-
Decontaminate: Decontaminate the spill area as described in the decontamination section.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
